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  • Product: 4-Azaspiro[2.4]heptane hydrochloride
  • CAS: 1414885-17-8

Core Science & Biosynthesis

Foundational

The Ascendancy of 4-Azaspiro[2.4]heptane Hydrochloride in Modern Spirocyclic Drug Discovery

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals Abstract In the contemporary landscape of medicinal chemistry, the pursuit of novel molecular architectures wit...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

In the contemporary landscape of medicinal chemistry, the pursuit of novel molecular architectures with enhanced three-dimensionality (3D) is paramount for accessing new chemical space and developing next-generation therapeutics. Spirocyclic scaffolds have emerged as a powerful tool in this endeavor, offering a rigid and structurally diverse framework for the design of potent and selective drug candidates. Among these, the 4-azaspiro[2.4]heptane moiety has garnered significant attention as a versatile building block. This technical guide provides a comprehensive overview of the role of 4-azaspiro[2.4]heptane hydrochloride in spirocyclic drug discovery, from its fundamental chemical properties and synthesis to its strategic application in lead optimization and the development of clinical candidates. We will delve into the causality behind its advantageous physicochemical properties, explore its utility as a bioisosteric replacement for traditional saturated heterocycles, and provide practical insights into its incorporation into drug discovery pipelines.

Introduction: The Spirocyclic Advantage in Drug Design

The over-reliance on flat, aromatic structures in early drug discovery has often led to challenges in achieving target selectivity and favorable pharmacokinetic profiles. The strategic incorporation of spirocyclic scaffolds, which contain two rings connected by a single common atom, offers a compelling solution to these limitations. The inherent three-dimensionality of spirocycles provides a fixed orientation of substituents in space, which can lead to enhanced binding affinity and selectivity for the target protein.[1][2]

Key advantages of employing spirocyclic scaffolds like 4-azaspiro[2.4]heptane include:

  • Increased Fsp3 Character: Shifting from planar, sp2-hybridized systems to more saturated, sp3-rich molecules generally correlates with improved physicochemical properties, such as increased solubility and metabolic stability, and a higher probability of clinical success.[1][2]

  • Conformational Rigidity: The rigid nature of the spirocyclic core restricts the conformational flexibility of a molecule, which can pre-organize the pharmacophoric elements for optimal interaction with the target, thereby improving potency and reducing off-target effects.[1]

  • Novel Chemical Space: Spirocycles provide access to a unique and underexplored area of chemical space, offering new opportunities for intellectual property and the development of first-in-class therapeutics.[3]

  • Bioisosteric Replacement: Azaspirocycles can serve as effective bioisosteres for more common saturated heterocyles like piperidines and piperazines, often leading to improved properties.[4][5]

This guide will specifically focus on the 4-azaspiro[2.4]heptane scaffold, a small, rigid, and synthetically accessible building block that is increasingly being utilized to impart these desirable characteristics to drug candidates.

Physicochemical Properties of 4-Azaspiro[2.4]heptane Hydrochloride

The hydrochloride salt of 4-azaspiro[2.4]heptane is a readily available and commonly used form of this building block in organic synthesis.[6][7][8] Its key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C6H12ClN[6]
Molecular Weight 133.62 g/mol [6]
CAS Number 1414885-17-8[6]
Appearance Solid[8]
Purity Typically ≥97%[7][8]
Fsp3 1[7]
LogP (predicted) ~0.6[7]
Hydrogen Bond Donors 1[7]
Hydrogen Bond Acceptors 1[7]

The high Fsp3 character and relatively low predicted LogP of 4-azaspiro[2.4]heptane highlight its potential for creating drug candidates with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The presence of a secondary amine provides a convenient handle for further functionalization, allowing for its incorporation into a wide variety of molecular scaffolds.

Synthetic Strategies for 4-Azaspiro[2.4]heptane Derivatives

The synthetic accessibility of a building block is a critical factor in its adoption in drug discovery programs. Fortunately, several synthetic routes to 4-azaspiro[2.4]heptane and its derivatives have been reported, enabling its production on a scale suitable for medicinal chemistry campaigns.

General Synthetic Approaches

A common strategy for the synthesis of azaspirocycles involves the construction of a key intermediate that can then undergo a ring-closing reaction. For 5-azaspiro[2.4]heptane derivatives, a notable approach involves a multi-component condensation to form ω-unsaturated dicyclopropylmethylamines, which are then converted to the desired spirocycle through methods like ring-closing metathesis or reductive amination.[9]

Another powerful technique is the use of cycloaddition reactions. For instance, the enantioselective preparation of a 4-methyleneproline scaffold can be achieved through a one-pot double allylic alkylation under phase transfer catalysis. This intermediate can then be transformed into the N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, a key component in the synthesis of the antiviral drug ledipasvir.[10]

Experimental Protocol: Enantioselective Synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid (Adapted from[10])

  • Step 1: Double Allylic Alkylation: To a solution of an imine analogue of glycine and a chinchonidine-derived catalyst in a mixture of toluene and CH2Cl2 at -20 °C, add a solution of dibromide in toluene and CH2Cl2.

  • Step 2: Cyclopropanation: The resulting tert-butyl (S)-4-methyleneprolinate is then subjected to a cyclopropanation reaction to install the spirocyclic core.

  • Step 3: Hydrolysis: Subsequent hydrolysis of the ester yields the desired (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid.

N-Functionalization of the 4-Azaspiro[2.4]heptane Core

The secondary amine of the 4-azaspiro[2.4]heptane scaffold serves as a primary point for diversification. Standard N-functionalization protocols can be readily applied to introduce a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).

Experimental Protocol: General N-Arylation of 4-Azaspiro[2.4]heptane

  • Reaction Setup: In a reaction vessel, combine 4-azaspiro[2.4]heptane hydrochloride, an aryl halide (or triflate), a suitable palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in an appropriate solvent (e.g., toluene or dioxane).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120 °C until the reaction is complete (monitored by TLC or LC-MS).

  • Workup and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired N-aryl-4-azaspiro[2.4]heptane derivative.

Strategic Applications in Drug Discovery

The unique structural and physicochemical properties of the 4-azaspiro[2.4]heptane scaffold have led to its successful application in a variety of drug discovery programs, particularly in the development of inhibitors for challenging targets.

Case Study: Hepatitis C Virus (HCV) NS5A Inhibitors

A prominent example of the successful incorporation of an azaspiro[2.4]heptane derivative is in the development of ledipasvir, a potent inhibitor of the hepatitis C virus NS5A protein.[10] The synthesis of ledipasvir utilizes (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid as a key building block.[10] The rigid spirocyclic core helps to correctly orient the pharmacophoric groups for optimal binding to the NS5A protein, contributing to the drug's high potency.

Bioisosteric Replacement of Piperazine and Other Saturated Heterocycles

In medicinal chemistry, the concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties to improve potency, selectivity, or pharmacokinetic parameters, is a cornerstone of lead optimization. Azaspirocycles, including 4-azaspiro[2.4]heptane, have emerged as valuable bioisosteres for more traditional saturated heterocycles like piperazine.[5]

For example, replacing a piperazine ring with a diazaspiro[3.3]heptane in the PARP inhibitor Olaparib led to a compound with higher specificity for PARP-1.[1] This demonstrates the potential of spirocyclic scaffolds to fine-tune the selectivity profile of a drug candidate. While not a direct example of 4-azaspiro[2.4]heptane, this illustrates the principle of using spirocycles to modulate biological activity.

Impact on Physicochemical Properties: A Double-Edged Sword

While the introduction of a spirocyclic center often leads to improved properties, it is not a universal panacea.[11] A study on azaspiro[3.3]heptanes as replacements for morpholines, piperidines, and piperazines found that in most cases, the spirocyclic analogues exhibited a lower measured logD7.4, which can be attributed to increased basicity.[4] However, for N-linked 2-azaspiro[3.3]heptanes, the logD7.4 actually increased.[4] This highlights the importance of carefully considering the specific context and substitution pattern when employing spirocyclic bioisosteres.

Visualization of Key Concepts

To further illustrate the concepts discussed in this guide, the following diagrams have been generated using Graphviz.

G cluster_0 Advantages of Spirocyclic Scaffolds cluster_1 Improved Drug Properties Increased Fsp3 Increased Fsp3 Favorable ADME Favorable ADME Increased Fsp3->Favorable ADME Conformational Rigidity Conformational Rigidity Enhanced Potency Enhanced Potency Conformational Rigidity->Enhanced Potency Improved Selectivity Improved Selectivity Conformational Rigidity->Improved Selectivity Novel Chemical Space Novel Chemical Space Novel IP Novel IP Novel Chemical Space->Novel IP Bioisosteric Replacement Bioisosteric Replacement Bioisosteric Replacement->Improved Selectivity G 4-Azaspiro[2.4]heptane HCl 4-Azaspiro[2.4]heptane HCl N-Functionalization N-Functionalization 4-Azaspiro[2.4]heptane HCl->N-Functionalization Aryl Halides, Alkyl Halides, etc. Diverse Library of Analogs Diverse Library of Analogs N-Functionalization->Diverse Library of Analogs SAR Studies SAR Studies Diverse Library of Analogs->SAR Studies Lead Optimization Lead Optimization SAR Studies->Lead Optimization

Figure 2: A generalized workflow for the utilization of 4-azaspiro[2.4]heptane hydrochloride in a medicinal chemistry program.

Conclusion and Future Perspectives

The 4-azaspiro[2.4]heptane scaffold has firmly established itself as a valuable building block in the medicinal chemist's toolbox. Its unique combination of three-dimensionality, conformational rigidity, and synthetic tractability makes it an attractive starting point for the design of novel therapeutics. As the demand for drugs with improved properties and novel mechanisms of action continues to grow, the strategic application of spirocyclic scaffolds like 4-azaspiro[2.4]heptane will undoubtedly play an increasingly important role in the future of drug discovery. [3]The continued development of efficient and scalable synthetic methods for accessing a wider range of functionalized azaspirocycles will further accelerate their adoption and impact in the field.

References

  • Dandepally, S. R., & Williams, A. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 19(1), 1-4. [Link]

  • Dranov, G., & Grygorenko, O. O. (2025). The Spirocycle Surge in Drug Discovery. Drug Hunter. [Link]

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150-183. [Link]

  • Ferreira, R. J., & Pinheiro, C. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 519-532. [Link]

  • PubChem. (n.d.). 4-Azaspiro[2.4]heptane hydrochloride. PubChem Compound Summary for CID 72196177. Retrieved from [Link]

  • Joshi, K., & Chauhan, V. (2020). SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO [11][12]HEPTANECARBOXYLATE DERIVATIVES. Journal of Advanced Scientific Research, 11(01), 44-49. [Link]

  • Nájera, C., & Yus, M. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules, 25(23), 5644. [Link]

  • Wipf, P., Stephenson, C. R. J., & Walczak, M. A. A. (2004). Diversity-Oriented Synthesis of Azaspirocycles. Organic Letters, 6(17), 3009–3012. [Link]

  • Burkhard, J. A., Wagner, B., Fischer, H., Schuler, F., Müller, K., & Carreira, E. M. (2010). Synthesis of azaspirocycles and their evaluation in drug discovery. Angewandte Chemie International Edition, 49(20), 3524-3527. [Link]

  • NextSDS. (n.d.). 4-azaspiro[2.4]heptane hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-azaspiro[2.4]heptane hydrochloride. Retrieved from [Link]

  • Joshi, K., & Chauhan, V. (2020). SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO [11][12]HEPTANECARBOXYLATE DERIVATIVES. Journal of Advanced Scientific Research, 11(01), 44-49. [Link]

  • Ramirez, A. D., et al. (2022). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. ACS Central Science, 8(1), 127-134. [Link]

  • De Nanteuil, F., et al. (2020). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Angewandte Chemie International Edition, 59(36), 15618-15623. [Link]

  • Le, K. N., & Sarlah, D. (2022). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link]

  • Enamine. (n.d.). 4-Azaspiro[2.3]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation. Retrieved from [https://enamine.
  • Google Patents. (n.d.). CN103687489A - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives.
  • Johansson, M. H., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(10), 1478–1483. [Link]

  • ResearchGate. (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Retrieved from [Link]

Sources

Exploratory

4-azaspiro[2.4]heptane hydrochloride CAS number and material safety data sheet

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the quest for novel m...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures that confer enhanced pharmacological properties is perpetual. Among these, spirocyclic systems—molecules containing two rings connected by a single common atom—have garnered significant attention. Their inherent three-dimensionality offers a strategic advantage in drug design, often leading to improved metabolic stability, target selectivity, and aqueous solubility when compared to their linear or planar counterparts.[1] This guide focuses on a specific and promising member of this class: 4-azaspiro[2.4]heptane hydrochloride. This compound serves as a valuable building block for the synthesis of more complex molecules, particularly in the development of novel therapeutics. Its unique conformational rigidity and chemical properties make it an attractive scaffold for exploring new chemical space in drug discovery programs.[1][2] This document provides a detailed overview of its chemical identity, safety and handling protocols based on available data, and its potential applications, offering a critical resource for researchers in the field.

Chemical Identification and Properties

The unambiguous identification of a chemical entity is paramount for both research and regulatory purposes. The Chemical Abstracts Service (CAS) number for 4-azaspiro[2.4]heptane hydrochloride is 1414885-17-8 .[3][4][5][6][7]

Identifier Value Source
CAS Number 1414885-17-8[3][4][5][6][7]
Molecular Formula C6H12ClN[5]
Molecular Weight 133.62 g/mol [5][6]
IUPAC Name 4-azaspiro[2.4]heptane;hydrochloride[6]
InChI InChI=1S/C6H11N.ClH/c1-2-6(3-4-6)7-5-1;/h7H,1-5H2;1H[4][6][7]
InChIKey VAYDZIKCDHPPKD-UHFFFAOYSA-N[4][6][7]
Canonical SMILES C1CC2(CC2)NC1.Cl[6][7]
Physical Form Solid[4]
Purity (Typical) ≥97%[4]
Storage Conditions Inert atmosphere, 2-8°C[4]

Material Safety and Handling: A Synthesis of Available Data

GHS Hazard Identification

Signal Word: Warning[3][4]

Hazard Pictogram:

  • GHS07 (Exclamation Mark)[4]

Hazard Statements:

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[3][4][6]

  • H319: Causes serious eye irritation.[3][4][6]

  • H335: May cause respiratory irritation.[4][6]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][8]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][8]

Experimental Workflow for Safe Handling

The following workflow is designed to mitigate the risks identified in the GHS classifications. This protocol represents a self-validating system, where adherence to each step ensures a safe experimental environment.

Safe_Handling_Workflow Start Start: Acquire 4-Azaspiro[2.4]heptane Hydrochloride PPE Step 1: Don Personal Protective Equipment (PPE) - Safety Glasses/Goggles - Lab Coat - Nitrile Gloves Start->PPE Ventilation Step 2: Work in a Ventilated Area - Certified Chemical Fume Hood PPE->Ventilation Handling Step 3: Aliquoting and Weighing - Use a spatula - Avoid generating dust - Close container promptly Ventilation->Handling Reaction Step 4: Experimental Use - Add to reaction vessel within the fume hood Handling->Reaction Decontamination Step 5: Decontamination - Clean spills with appropriate absorbent material - Wipe down work surfaces Reaction->Decontamination Waste Step 6: Waste Disposal - Dispose of contaminated materials and excess reagent in a designated hazardous waste container Decontamination->Waste End End: Secure Storage - Store in a tightly sealed container - 2-8°C in an inert atmosphere Waste->End

Caption: Safe handling workflow for 4-azaspiro[2.4]heptane hydrochloride.

Causality in Experimental Choices:

  • Ventilated Area (Fume Hood): The explicit mention of "May cause respiratory irritation" (H335) necessitates the use of a fume hood to prevent inhalation of airborne particles.[6]

  • Personal Protective Equipment (PPE): The "Causes skin irritation" (H315) and "Causes serious eye irritation" (H319) classifications mandate the use of gloves and eye protection to prevent direct contact.[3][6]

  • Dust Avoidance: The solid nature of the compound, coupled with the respiratory hazard, makes it crucial to handle the material in a way that minimizes dust generation.

  • Secure Storage: The recommended storage conditions of 2-8°C under an inert atmosphere are critical for maintaining the compound's stability and purity.[4]

Synthesis and Applications in Drug Development

While specific synthetic routes for 4-azaspiro[2.4]heptane hydrochloride are proprietary to chemical suppliers, the broader class of azaspirocycles is of significant interest in medicinal chemistry. These scaffolds are often synthesized to serve as bioisosteres of common motifs like piperidine, offering a novel three-dimensional vector for interacting with biological targets.[1][9]

Conceptual Synthetic Approach

A general, conceptual pathway for the synthesis of azaspiro[2.4]heptane derivatives often involves the construction of the spirocyclic core through cyclization reactions. For instance, research on related azaspiro[2.3]hexanes highlights the use of substituted azetidines as key intermediates, which undergo ring closure to form the spirocyclic system.[9] An enantioselective approach to a related 5-azaspiro[2.4]heptane derivative, a key component in the synthesis of the antiviral drug ledipasvir, has been described, underscoring the pharmaceutical relevance of this structural class.[10]

Conceptual_Synthesis Precursors Acyclic or Monocyclic Precursors Cyclization Key Cyclization Step (e.g., Intramolecular Alkylation, Reductive Amination) Precursors->Cyclization Spirocycle Protected Azaspiro[2.4]heptane Core Cyclization->Spirocycle Deprotection Deprotection Spirocycle->Deprotection Final_Product 4-Azaspiro[2.4]heptane Deprotection->Final_Product Salt_Formation Salt Formation (with HCl) Final_Product->Salt_Formation Hydrochloride 4-Azaspiro[2.4]heptane Hydrochloride Salt_Formation->Hydrochloride

Caption: A conceptual workflow for the synthesis of 4-azaspiro[2.4]heptane hydrochloride.

Potential Applications in Research and Development

The 4-azaspiro[2.4]heptane scaffold is a versatile building block for creating libraries of compounds for high-throughput screening. Its utility lies in its ability to introduce conformational constraint and a novel three-dimensional shape into drug candidates.

  • Bioisosteric Replacement: It can serve as a bioisostere for piperidine and other cyclic amines, potentially improving pharmacokinetic properties such as metabolic stability.[1][9]

  • Scaffold for Novel Therapeutics: The nitrogen atom provides a convenient handle for further functionalization, allowing for the attachment of various pharmacophores to explore structure-activity relationships (SAR).

  • Fragment-Based Drug Discovery: As a small, rigid fragment, it can be used in fragment-based screening to identify novel binding interactions with protein targets.

The synthesis of derivatives, such as 5-azaspiro[2.4]heptane-6-carboxylic acid for the antiviral ledipasvir, demonstrates the successful application of this class of molecules in the development of approved pharmaceuticals.[10]

Conclusion

4-Azaspiro[2.4]heptane hydrochloride is a valuable chemical tool for researchers and drug development professionals. Its well-defined chemical identity, coupled with a clear understanding of its handling requirements, enables its safe and effective use in the laboratory. The spirocyclic nature of this compound provides a unique structural motif that can be leveraged to design next-generation therapeutics with improved pharmacological profiles. As the demand for novel chemical matter in drug discovery continues to grow, the importance of building blocks like 4-azaspiro[2.4]heptane hydrochloride is set to increase.

References

  • 4-azaspiro[2.4]heptane hydrochloride — Chemical Substance Information. NextSDS. [Link]

  • 4-azaspiro[2.4]heptan-7-ol hydrochloride — Chemical Substance Information. NextSDS. [Link]

  • 4-Azaspiro[2.4]heptane hydrochloride | C6H12ClN | CID 72196177. PubChem. [Link]

  • Synthesis and Biological Screening of New Azaspiro[4][11] Heptanecarboxylate Derivatives. ResearchGate. [Link]

  • An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. MDPI. [Link]

  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link]

  • Safety Data Sheet. Angene Chemical. [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]

  • Synthesis of azaspirocycles and their evaluation in drug discovery. PubMed. [Link]

Sources

Foundational

An In-depth Technical Guide to the Crystal Structure and Conformational Analysis of 4-Azaspiro[2.4]heptane

For Researchers, Scientists, and Drug Development Professionals Abstract 4-Azaspiro[2.4]heptane is a key structural motif in medicinal chemistry, valued for its unique three-dimensional architecture which can impart favo...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Azaspiro[2.4]heptane is a key structural motif in medicinal chemistry, valued for its unique three-dimensional architecture which can impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. This guide provides a comprehensive technical overview of the crystal structure and conformational analysis of the 4-azaspiro[2.4]heptane core. We will delve into the experimental techniques used to elucidate its solid-state and solution-phase structures, including X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, this guide will explore computational methods that complement experimental data, offering deeper insights into the conformational landscape of this important scaffold. The principles and methodologies discussed herein are intended to provide researchers and drug development professionals with a robust framework for understanding and utilizing the 4-azaspiro[2.4]heptane moiety in the design of novel therapeutics.

Introduction: The Significance of the 4-Azaspiro[2.4]heptane Scaffold

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention in drug discovery. The inherent three-dimensionality of these scaffolds offers a departure from the "flat" structures of many traditional drug molecules. This can lead to improved target selectivity, enhanced metabolic stability, and better physicochemical properties. The 4-azaspiro[2.4]heptane scaffold, which incorporates a cyclopropane ring fused to a pyrrolidine ring, is of particular interest. The presence of the nitrogen atom provides a handle for further functionalization and can play a crucial role in target binding interactions.

The conformational rigidity imparted by the spirocyclic fusion, combined with the potential for various pyrrolidine ring puckering modes, makes a thorough understanding of the structure and conformational dynamics of 4-azaspiro[2.4]heptane essential for its effective application in drug design.

Crystal Structure Analysis: A View into the Solid State

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure by X-ray diffraction follows a well-established workflow:

  • Crystallization: The first and often most challenging step is to grow high-quality single crystals of the compound of interest. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion techniques.

  • Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then used to build a model of the molecule, which is subsequently refined to best fit the experimental data.

experimental_workflow cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Structure Determination Compound Compound Saturated_Solution Saturated_Solution Compound->Saturated_Solution Dissolution Single_Crystal Single_Crystal Saturated_Solution->Single_Crystal Slow Evaporation/ Vapor Diffusion Diffraction_Pattern Diffraction_Pattern Single_Crystal->Diffraction_Pattern X-ray Beam Electron_Density_Map Electron_Density_Map Diffraction_Pattern->Electron_Density_Map Structure Solution Molecular_Model Molecular_Model Electron_Density_Map->Molecular_Model Model Building Refined_Structure Refined_Structure Molecular_Model->Refined_Structure Refinement Crystallographic_Data Crystallographic_Data Refined_Structure->Crystallographic_Data Output conformational_analysis cluster_nmr NMR Spectroscopy cluster_comp Computational Modeling H1_NMR 1H NMR Conformational_Averaging Conformational_Averaging H1_NMR->Conformational_Averaging VT_NMR Variable-Temperature NMR Energy_Barriers Energy_Barriers VT_NMR->Energy_Barriers NOESY NOESY Spatial_Proximity Spatial_Proximity NOESY->Spatial_Proximity DFT DFT Calculations Relative_Energies Relative_Energies DFT->Relative_Energies MM Molecular Mechanics Potential_Energy_Surface Potential_Energy_Surface MM->Potential_Energy_Surface Conformational_Landscape Conformational_Landscape Conformational_Averaging->Conformational_Landscape Energy_Barriers->Conformational_Landscape Spatial_Proximity->Conformational_Landscape Relative_Energies->Conformational_Landscape Potential_Energy_Surface->Conformational_Landscape

Figure 2: An integrated approach to conformational analysis combining experimental and computational methods.

Computational Chemistry: Modeling the Conformational Landscape

Computational methods are invaluable for complementing experimental data and providing a more complete picture of the conformational preferences of 4-azaspiro[2.4]heptane.

Density Functional Theory (DFT) Calculations

DFT calculations can be used to determine the relative energies of different conformers and the energy barriers for their interconversion. By performing a conformational search, it is possible to identify the low-energy conformations of the molecule and to predict their relative populations based on the Boltzmann distribution.

Molecular Mechanics (MM) Simulations

For larger systems or for exploring the conformational space more extensively, molecular mechanics simulations can be employed. These methods use a simpler, classical mechanical model of the molecule, allowing for the simulation of its dynamic behavior over longer timescales. This can provide insights into the flexibility of the molecule and the pathways for conformational change.

Conclusion: A Synergistic Approach to Understanding a Key Scaffold

A comprehensive understanding of the crystal structure and conformational analysis of 4-azaspiro[2.4]heptane is crucial for its successful application in drug discovery. The combination of experimental techniques, such as X-ray crystallography and advanced NMR spectroscopy, with computational modeling provides a powerful and synergistic approach to elucidating the three-dimensional structure and dynamic behavior of this important scaffold. The insights gained from these studies can guide the design of novel drug candidates with improved efficacy and safety profiles.

References

Due to the technical nature of this guide and the lack of a single comprehensive publication on the parent 4-azaspiro[2.4]heptane, this reference list includes key resources on the synthesis and analysis of its derivatives, as well as general methodologies for structural and conformational analysis.

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. [1]2. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. MDPI. [2]3. 4-Azaspiro[2.4]heptane(95442-76-5) 1H NMR spectrum. ChemicalBook. [1]4. NMR Spectroscopy: a Tool for Conformational Analysis. auremn. [3]5. Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. PubMed. [4]6. X-Ray Crystallography: Revealing the Enigmas of Molecular Structure. Longdom Publishing. [5]7. Variable Temperature NMR Experiments. University of Oxford. [2]8. NOESY and ROESY. University of California, Riverside. [6]9. Synthesis, spectral characterization (FT-IR and NMR) and DFT (Conformational analysis, molecular structure, HOMO-LUMO, UV-vis, NBO, and MEP) studies on (E)-2-(((2-hydroxyphenyl)imino)methyl)phenazine. SciSpace.

Sources

Exploratory

toxicity and in vitro safety profile of 4-azaspiro[2.4]heptane HCl

An In-Depth Technical Guide to the In Vitro Safety and Toxicity Profile of 4-Azaspiro[2.4]heptane HCl Abstract As novel chemical entities (NCEs) progress through the drug discovery pipeline, a comprehensive understanding...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Safety and Toxicity Profile of 4-Azaspiro[2.4]heptane HCl

Abstract

As novel chemical entities (NCEs) progress through the drug discovery pipeline, a comprehensive understanding of their safety profile is paramount. This guide provides a detailed framework for establishing the in vitro toxicity and safety profile of 4-azaspiro[2.4]heptane HCl, a unique heterocyclic scaffold. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of methods to provide the underlying scientific rationale for a tiered, integrated testing strategy. We will cover foundational assays for cytotoxicity, genotoxicity, and cardiotoxicity, through to advanced mechanistic studies, ensuring a robust data package for informed decision-making in preclinical development. This guide is intended for researchers, toxicologists, and drug development professionals dedicated to rigorous, scientifically-grounded safety assessment.

Introduction: The Imperative for Early Safety Assessment

4-Azaspiro[2.4]heptane HCl is a spirocyclic amine, a structural motif of growing interest in medicinal chemistry due to its three-dimensional character, which can improve compound properties such as solubility and metabolic stability while providing novel intellectual property. However, its novelty also means a lack of established safety data. Early, predictive in vitro safety assessment is not merely a regulatory hurdle; it is a critical, resource-sparing strategy. Identifying potential liabilities before significant investment in lead optimization or in vivo studies allows for the early termination of unsuitable candidates or provides an opportunity for medicinal chemists to "design out" toxicity. This guide outlines a logical, tiered approach to building a comprehensive in vitro safety profile for this molecule.

Compound Profile and Physicochemical Characterization

Before any biological assay, a thorough understanding of the test article's physicochemical properties is essential for accurate and reproducible results. These properties dictate how the compound behaves in aqueous assay media and can significantly impact data interpretation.

Data available from public databases and suppliers provide the foundational information for 4-azaspiro[2.4]heptane HCl.[1] This information is summarized in the table below. The hydrochloride salt form suggests good aqueous solubility, a critical parameter for in vitro testing.

Table 1: Physicochemical Properties of 4-Azaspiro[2.4]heptane HCl

Property Value Source
Molecular Formula C₆H₁₂ClN PubChem[1]
Molecular Weight 133.62 g/mol PubChem[1], Sigma-Aldrich[2]
IUPAC Name 4-azaspiro[2.4]heptane;hydrochloride PubChem[1]
Physical Form Solid / Powder Sigma-Aldrich[2][3]
Purity Typically ≥97% Sigma-Aldrich[2]
Predicted XlogP 0.7 PubChem[4]

| Storage Conditions | 2-8°C, Inert atmosphere | Sigma-Aldrich[2] |

Experimental Insight: The predicted XlogP of 0.7 suggests the compound is relatively hydrophilic, which is favorable for achieving relevant concentrations in aqueous cell culture media without the need for high concentrations of solvents like DMSO, which can be confounding factors in toxicity assays. However, solubility must still be empirically determined in all assay buffers to ensure the compound does not precipitate at the tested concentrations, which would lead to inaccurate results.

A Tiered Strategy for In Vitro Safety Assessment

A progressive, tiered approach is the most efficient methodology for assessing in vitro safety. This strategy begins with broad, high-throughput screens to identify major liabilities (Tier 1) and then proceeds to more complex, resource-intensive assays to understand the mechanism of any observed toxicity (Tier 2).

G cluster_0 Tier 0: In Silico & Physicochemical cluster_1 Tier 1: Foundational Safety Screening cluster_2 Tier 2: Mechanistic & Advanced Models in_silico In Silico Assessment (DEREK, Sarah Nexus) physchem Physicochemical Profiling (Solubility, Stability) cytotox Cytotoxicity (e.g., HepG2, HEK293) MTT / LDH Assays physchem->cytotox genotox Genotoxicity Bacterial Reverse Mutation (Ames Test) cytotox->genotox mito Mitochondrial Toxicity (Seahorse Assay) cytotox->mito If Cytotoxicity is Observed cardiotox Cardiotoxicity hERG Inhibition Assay genotox->cardiotox metabolism Metabolic Stability (Human Liver Microsomes) cardiotox->metabolism hcs High-Content Screening (Multiparametric Toxicity) decision Comprehensive Safety Profile & Risk Assessment metabolism->decision ros Oxidative Stress (ROS Production) mito->ros ros->hcs hcs->decision

Fig 1. A tiered workflow for in vitro safety assessment of a novel chemical entity.

Tier 1: Foundational In Vitro Safety Screening

This initial phase is designed to rapidly identify common, significant safety liabilities using validated, high-throughput assays.

General Cytotoxicity Assessment
  • Scientific Rationale: Cytotoxicity is a fundamental indicator of a compound's potential to cause cell death. It serves as a crucial first pass, as a highly cytotoxic compound may not be viable for further development. Using cell lines from different origins (e.g., liver-derived HepG2, kidney-derived HEK293) can provide initial clues about organ-specific toxicity. The concentration at which 50% of cells are killed (IC₅₀) is the key endpoint.

  • Recommended Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity, which is an effective proxy for cell viability.

G MTT MTT (Yellow, Soluble) Mito Mitochondrial Dehydrogenases in Viable Cells MTT->Mito Uptake by cells Formazan Formazan (Purple, Insoluble) Mito->Formazan Reduction Solubilize Solubilization (e.g., DMSO, isopropanol) Formazan->Solubilize Measure Measure Absorbance (OD ~570 nm) Solubilize->Measure Quantification

Fig 2. The core mechanism of the MTT cytotoxicity assay.
  • Experimental Protocol: MTT Assay

    • Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Compound Treatment: Prepare a serial dilution of 4-azaspiro[2.4]heptane HCl in culture medium (e.g., from 0.1 µM to 100 µM). Replace the old medium with the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., doxorubicin) wells.

    • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ incubator. The incubation time should be selected based on the expected mechanism and cell doubling time.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)
  • Scientific Rationale: Genotoxicity, the ability of a substance to damage DNA, is a major safety concern due to its link to carcinogenesis. The Ames test is a regulatory-accepted, gold-standard screen for identifying point mutations. It utilizes several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine (his-). The assay measures the ability of the test compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.

  • Methodology Overview:

    • Strains: Use a panel of tester strains (e.g., TA98, TA100, TA1535, TA1537) that detect different types of mutations.

    • Metabolic Activation (S9): Run the assay with and without a rat liver S9 fraction. This is critical because some compounds (pro-mutagens) only become mutagenic after being metabolized by liver enzymes.

    • Exposure: Expose the bacterial strains to various concentrations of 4-azaspiro[2.4]heptane HCl on histidine-deficient agar plates.

    • Incubation: Incubate the plates for 48-72 hours.

    • Scoring: Count the number of revertant colonies. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive (mutagenic) result.

Cardiotoxicity: hERG Inhibition Assay
  • Scientific Rationale: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a leading cause of drug-induced cardiac arrhythmia (Torsades de Pointes) and a common reason for late-stage drug candidate failure. Therefore, assessing hERG liability early is a critical step in modern safety pharmacology.

  • Recommended Assay: Automated patch-clamp electrophysiology is the current industry standard. This technique directly measures the flow of ions through the hERG channel in cells engineered to express it (e.g., HEK293-hERG). The assay determines the concentration of the compound required to inhibit the hERG current by 50% (IC₅₀). An IC₅₀ value below 10 µM is often considered a potential concern, warranting further investigation.

Data Interpretation and Risk Assessment

The goal of Tier 1 screening is to generate a preliminary risk profile. The results can be summarized to provide a clear go/no-go signal or highlight areas for further investigation.

Table 2: Hypothetical Tier 1 In Vitro Safety Profile for 4-Azaspiro[2.4]heptane HCl

Assay Cell Line / System Endpoint Hypothetical Result Preliminary Assessment
Cytotoxicity HepG2 (Liver) IC₅₀ > 100 µM Low risk of general cytotoxicity.
Cytotoxicity HEK293 (Kidney) IC₅₀ 85 µM Low risk of general cytotoxicity.
Genotoxicity S. typhimurium (Ames) Fold increase over vehicle < 2-fold increase in all strains +/- S9 Non-mutagenic. Low risk.
Cardiotoxicity HEK293-hERG hERG IC₅₀ 35 µM Low risk. A therapeutic window >30-fold is generally considered safe.

| Metabolic Stability | Human Liver Microsomes | t₁/₂ | 45 min | Moderately stable. Proceed with development. |

Expert Interpretation: Based on this hypothetical data, 4-azaspiro[2.4]heptane HCl would be considered a promising candidate from a safety perspective. The lack of significant cytotoxicity, mutagenicity, and hERG inhibition at relevant concentrations is a positive profile. The moderate metabolic stability is acceptable and provides a basis for predicting human pharmacokinetics. Should any of these results have been positive (e.g., a cytotoxicity IC₅₀ of 5 µM), Tier 2 mechanistic assays would be triggered to understand why the cells are dying, enabling a more informed decision on the compound's future.

Conclusion

This guide has outlined a robust, scientifically-driven strategy for the initial in vitro safety assessment of 4-azaspiro[2.4]heptane HCl. By integrating physicochemical analysis with a tiered biological testing cascade, researchers can efficiently identify potential liabilities, conserve resources, and make confident, data-driven decisions. This foundational safety profile is the first step in a long journey but is arguably the most critical for ensuring that only the safest and most promising molecules advance toward clinical development.

References

  • PubChem. 4-azaspiro[2.4]heptane hydrochloride (C6H11N). National Center for Biotechnology Information. [Link]

  • PubChem. 4-Azaspiro[2.4]heptane hydrochloride. National Center for Biotechnology Information. [Link]

  • PubChem. 6-Methoxy-4-azaspiro[2.4]heptane hydrochloride. National Center for Biotechnology Information. [Link]

  • NextSDS. 4-azaspiro[2.4]heptane hydrochloride — Chemical Substance Information. [Link]

  • PubChem. 4-Methyl-6-pyridin-3-yl-4-azaspiro[2.4]heptane. National Center for Biotechnology Information. [Link]

  • NextSDS. 4-AZASPIRO[2.4]HEPTANE HEMIOXALATE — Chemical Substance Information. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: N-Boc Protection Protocols for 4-Azaspiro[2.4]heptane Hydrochloride

Introduction & Rationale Spirocyclic amines, particularly 4-azaspiro[2.4]heptane, have emerged as highly sought-after building blocks in modern medicinal chemistry. By restricting the conformational flexibility of the py...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Spirocyclic amines, particularly 4-azaspiro[2.4]heptane, have emerged as highly sought-after building blocks in modern medicinal chemistry. By restricting the conformational flexibility of the pyrrolidine ring, the spiro[2.4]heptane system enhances metabolic stability, alters the basicity (pKa) of the amine, and provides unique, pre-organized 3D vectors for drug-target interactions[1].

To utilize this secondary amine in multi-step organic synthesis (e.g., cross-coupling, alkylation, or peptide synthesis), the reactive nitrogen must be transiently masked. The tert-butyloxycarbonyl (Boc) group is the industry standard due to its robust stability under basic and nucleophilic conditions, and its orthogonal lability under mildly acidic conditions (e.g., TFA in DCM or HCl in dioxane)[2].

Because 4-azaspiro[2.4]heptane is prone to oxidation and degradation in its free base form, it is commercially supplied and stored as a stable hydrochloride salt (CAS: 1414885-17-8)[3]. This starting material necessitates a carefully designed protocol that incorporates a robust free-basing (neutralization) step prior to acylation to prevent the reaction from stalling.

Mechanistic Causality

The conversion of 4-azaspiro[2.4]heptane hydrochloride to tert-butyl 4-azaspiro[2.4]heptane-4-carboxylate relies on a precise sequence of neutralization and nucleophilic acyl substitution[4]. Understanding the causality behind these steps is critical for troubleshooting:

  • Free-Basing: The ammonium salt is inherently non-nucleophilic. A stoichiometric excess of base is required to deprotonate the salt, shifting the equilibrium entirely to the nucleophilic free amine.

  • Nucleophilic Attack: The sterically hindered secondary amine attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O), forming a transient tetrahedral intermediate.

  • Irreversible Collapse: The intermediate collapses, expelling a tert-butyl carbonate anion. This leaving group rapidly decarboxylates, releasing carbon dioxide (CO₂) gas and tert-butanol. The evolution of CO₂ provides the thermodynamic driving force, rendering the reaction irreversible[5].

ReactionMechanism Salt Amine Hydrochloride (Non-nucleophilic) FreeBase Free Amine (Nucleophilic) Salt->FreeBase Base (- HCl) Intermediate Tetrahedral Intermediate FreeBase->Intermediate Boc2O Attack Product N-Boc Product + t-BuOH + CO2 ↑ Intermediate->Product Collapse (Irreversible)

Mechanistic pathway of N-Boc protection highlighting the critical free-basing step.

Optimization of Reaction Conditions

Because 4-azaspiro[2.4]heptane hydrochloride is highly polar and water-soluble, researchers must choose between a biphasic Schotten-Baumann approach or an anhydrous homogeneous approach[2]. The steric hindrance from the adjacent spiro-cyclopropane ring necessitates a slight excess of Boc₂O and adequate reaction time to ensure full conversion.

Table 1: Comparison of N-Boc Protection Systems

ParameterProtocol A: Biphasic (Schotten-Baumann)Protocol B: Homogeneous (Anhydrous)
Solvent System THF/H₂O (1:1) or DCM/H₂ODCM, THF, or MeOH
Base Selection Na₂CO₃ or NaOH (2.0 - 3.0 equiv)DIPEA or TEA (2.5 - 3.0 equiv)
Boc₂O Stoichiometry 1.2 - 1.5 equiv1.1 - 1.2 equiv
Reaction Time 4 - 12 hours2 - 6 hours
Primary Advantage Excellent for highly water-soluble salts; prevents over-acylation and base-catalyzed side reactions.Single phase; easier setup for parallel micro-scale synthesis and automation.
Limitation Slower reaction rate due to phase transfer dynamics.Requires completely anhydrous conditions to prevent Boc₂O hydrolysis.
Experimental Methodologies
Protocol A: Biphasic Schotten-Baumann Conditions (Recommended for Scale-Up)

This protocol utilizes a two-phase system. The aqueous layer dissolves the amine salt and inorganic base, while the organic layer dissolves Boc₂O and the protected product.

  • Self-Validating Design: The use of Na₂CO₃ buffers the aqueous layer, preventing pH spikes that could hydrolyze Boc₂O. The biphasic nature drives the lipophilic product into the organic layer, effectively removing it from the reaction interface and preventing side reactions.

Step-by-Step Procedure:

  • Solubilization: Suspend 4-azaspiro[2.4]heptane hydrochloride (1.0 equiv, 10 mmol) in a 1:1 mixture of THF and deionized water (20 mL total volume) in a round-bottom flask equipped with a magnetic stir bar.

  • Free-Basing: Add sodium carbonate (Na₂CO₃) (2.5 equiv, 25 mmol) portion-wise.

    • Validation Checkpoint: The suspension will transition into a clear biphasic mixture. Test the aqueous layer pH; it must be > 9 to ensure complete free-basing.

  • Electrophile Addition: Cool the biphasic mixture to 0 °C using an ice bath. Dissolve Boc₂O (1.3 equiv, 13 mmol) in a minimal amount of THF (2-3 mL) and add it dropwise to the reaction mixture over 10 minutes[2].

    • Validation Checkpoint: Dropwise addition at 0 °C minimizes the exothermic hydrolysis of the anhydride.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 4 to 12 hours.

    • Validation Checkpoint: Gentle gas evolution (CO₂ bubbles) should be observed upon warming, confirming the successful collapse of the tetrahedral intermediate. Monitor completion via TLC (ninhydrin stain will show the disappearance of the secondary amine).

  • Aqueous Workup: Remove THF under reduced pressure using a rotary evaporator. Extract the remaining aqueous phase with Dichloromethane (DCM) (3 x 15 mL).

  • Isolation: Wash the combined organic layers with brine (1 x 15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting tert-butyl 4-azaspiro[2.4]heptane-4-carboxylate is typically obtained in high purity (>95%) as a colorless to pale yellow oil[1].

Protocol B: Anhydrous Homogeneous Conditions

This protocol is ideal for moisture-sensitive downstream applications.

  • Self-Validating Design: N,N-Diisopropylethylamine (DIPEA) is chosen over Triethylamine (TEA) because its steric bulk minimizes transient formation of reactive acylammonium species, ensuring the spirocyclic amine remains the sole nucleophile.

Step-by-Step Procedure:

  • Solubilization & Free-Basing: Suspend the amine hydrochloride (1.0 equiv) in anhydrous DCM (0.5 M concentration). Add DIPEA (3.0 equiv) and stir for 15 minutes at room temperature until a clear solution forms.

  • Electrophile Addition: Cool to 0 °C. Add Boc₂O (1.1 equiv) in one portion.

  • Reaction Maturation: Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

  • Workup & Isolation: Quench with saturated aqueous NH₄Cl to remove excess DIPEA. Extract with DCM, wash with brine, dry over MgSO₄, and concentrate.

ProtocolWorkflow S1 Step 1: Solubilization & Free-Basing Suspend HCl salt + Base (Na2CO3 or DIPEA) S2 Step 2: Electrophile Addition Cool to 0°C, Add Boc2O dropwise S1->S2 S3 Step 3: Reaction Maturation Warm to RT, Stir 2-12 h (TLC/LCMS Monitor) S2->S3 S4 Step 4: Aqueous Workup Quench, Extract (DCM/EtOAc), Wash (Brine) S3->S4 S5 Step 5: Isolation Dry (Na2SO4), Concentrate in vacuo S4->S5

Standardized experimental workflow for the N-Boc protection of amine hydrochlorides.

References
  • Title: Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines Source: NIH PMC URL: [Link]

  • Title: Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]

  • Title: 4-Azaspiro[2.4]heptane hydrochloride | C6H12ClN | CID 72196177 Source: PubChem (NIH) URL: [Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Incorporation of 4-Azaspiro[2.4]heptane Hydrochloride into Peptide Scaffolds

Abstract The incorporation of conformationally constrained non-natural amino acids into peptide scaffolds is a paramount strategy in modern drug discovery.[1][2] Spirocyclic moieties, in particular, offer a unique three-...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The incorporation of conformationally constrained non-natural amino acids into peptide scaffolds is a paramount strategy in modern drug discovery.[1][2] Spirocyclic moieties, in particular, offer a unique three-dimensional architecture that can pre-organize a peptide's backbone, leading to enhanced binding affinity, improved selectivity, and increased metabolic stability.[3][4] This guide provides a comprehensive overview and detailed protocols for the incorporation of 4-azaspiro[2.4]heptane, a valuable spirocyclic secondary amine, into peptide structures. We will address the critical steps of N-protection, solution-phase coupling, and the synthesis of a derivative suitable for solid-phase peptide synthesis (SPPS), providing researchers with the foundational knowledge to leverage this scaffold for creating novel peptidomimetics.

Introduction: The Rationale for Spirocyclic Constraint in Peptidomimetics

Peptides are exquisite signaling molecules, but their therapeutic potential is often hindered by poor metabolic stability and conformational flexibility, which can lead to reduced receptor affinity and off-target effects.[2][5] Introducing rigid structural elements is a field-proven strategy to overcome these limitations.[6] Spirocyclic scaffolds, which feature two rings sharing a single carbon atom, are an exceptional tool for this purpose.[3][7]

The 4-azaspiro[2.4]heptane moiety offers several distinct advantages:

  • Conformational Rigidity: The spirocyclic core locks the peptide backbone into a more defined conformation, reducing the entropic penalty upon binding to a biological target.[8][9] This can translate directly to higher potency.[10]

  • Novel Chemical Space: It introduces a unique 3D vector for side-chain presentation, allowing exploration of pharmacophore space inaccessible to linear or simple cyclic peptides.[3]

  • Improved Physicochemical Properties: The increased sp³ character can enhance properties such as solubility and metabolic stability by masking peptidic bonds susceptible to enzymatic degradation.[11]

This document serves as a practical guide for chemists to effectively utilize 4-azaspiro[2.4]heptane hydrochloride, a commercially available starting material, as a building block for advanced peptide-based therapeutics.[12][13]

Pre-Synthetic Considerations & Scaffold Preparation

The starting material, 4-azaspiro[2.4]heptane hydrochloride[12][14], is a salt. The secondary amine is protonated, making it unreactive for standard amide bond formation. Therefore, two key preparatory steps are required: neutralization and protection.

Table 1: Physicochemical Properties of 4-Azaspiro[2.4]heptane Hydrochloride

PropertyValueSource
CAS Number1414885-17-8[13][14]
Molecular FormulaC₆H₁₂ClN[12]
Molecular Weight133.62 g/mol [12]
Physical FormSolid[14]
Key Structural FeatureSecondary amine within a spirocyclic framework[15]
Neutralization of the Hydrochloride Salt

Before any reaction, the free secondary amine must be liberated from its hydrochloride salt. This is typically achieved in situ by adding a non-nucleophilic organic base.

  • Rationale: The addition of a hindered base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), deprotonates the ammonium salt to yield the free, nucleophilic secondary amine. This is critical for the subsequent N-protection or direct coupling reactions. DIPEA is often preferred as its bulkiness minimizes potential side reactions.

N-Protection Strategy: Boc vs. Fmoc

To control reactivity during peptide synthesis, the secondary amine of the spirocycle must be protected. The choice of protecting group depends on the overall synthetic strategy.

  • Boc (tert-butoxycarbonyl) Protection: Ideal for solution-phase synthesis. The Boc group is stable to most coupling conditions but is readily cleaved by strong acids like trifluoroacetic acid (TFA).[16][17]

  • Fmoc (9-fluorenylmethyloxycarbonyl) Protection: The standard for solid-phase peptide synthesis (SPPS). The Fmoc group is cleaved under mild basic conditions (e.g., piperidine), leaving acid-labile side-chain protecting groups intact.[18] For SPPS, it is highly advantageous to synthesize an Fmoc-protected carboxylic acid derivative of the spirocycle first.[19][20]

Experimental Protocols

Safety Note: Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: N-Boc Protection of 4-Azaspiro[2.4]heptane for Solution-Phase Coupling

This protocol details the protection of the spirocyclic amine with a Boc group, creating a stable intermediate for subsequent coupling reactions.

Workflow Diagram

A 4-Azaspiro[2.4]heptane HCl B Neutralization (DIPEA, DCM) A->B C Free Amine (in situ) B->C D N-Boc Protection (Boc Anhydride) C->D E N-Boc-4-azaspiro[2.4]heptane D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G

Caption: Workflow for N-Boc protection of the spirocyclic amine.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add 4-azaspiro[2.4]heptane hydrochloride (1.0 eq). Dissolve it in dichloromethane (DCM, approx. 0.1 M). Cool the solution to 0 °C using an ice bath.

  • Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq) dropwise to the stirred solution. Allow stirring for 10 minutes.

    • Rationale: This liberates the free amine required for the next step.

  • Boc Protection: Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) dissolved in a minimal amount of DCM.[16]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Separate the organic layer. Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield pure N-Boc-4-azaspiro[2.4]heptane.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Protocol 2: Solution-Phase Amide Coupling to a Peptide Fragment

This protocol describes coupling the N-deprotected C-terminus of a peptide with an N-Boc protected spirocyclic amino acid derivative. For this example, we assume the synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid has been achieved, analogous to published procedures.[19][20]

Chemical Reaction Scheme

cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A Spiro-AA R-C(=O)OH F Coupled Spiro-Peptide R-C(=O)NH-Peptide A->F Amide Bond Formation B Peptide Fragment H₂N-Peptide B->F Amide Bond Formation C Coupling Reagent (HATU) C->F D Base (DIPEA) D->F E Solvent (DMF) E->F

Caption: General scheme for solution-phase peptide coupling.

Step-by-Step Methodology:

  • Reactant Preparation:

    • Dissolve the N-Boc-protected spirocyclic carboxylic acid (e.g., (S)-4-Boc-4-azaspiro[2.4]heptane-5-carboxylic acid[21]) (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

    • In a separate flask, dissolve the N-terminally deprotected peptide fragment (as a hydrochloride or TFA salt) (1.2 eq) in anhydrous DMF.

  • Activation:

    • To the spirocyclic acid solution, add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.0 eq).[22]

    • Add DIPEA (2.5 eq) to neutralize the peptide salt and facilitate the coupling reaction. Stir at 0 °C for 15-20 minutes.

    • Rationale: HATU is a highly efficient coupling reagent that minimizes racemization by forming a reactive OAt-ester intermediate.[22] The base is crucial for both neutralization and activation.

  • Coupling: Add the activated acid solution to the peptide fragment solution.

  • Reaction: Allow the reaction to proceed at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates completion.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting spiro-peptide conjugate using preparative High-Performance Liquid Chromatography (HPLC).

  • Characterization: Verify the final product's identity and purity via analytical HPLC and high-resolution mass spectrometry (HRMS).

Table 2: Comparison of Common Peptide Coupling Reagents

ReagentFull NameKey AdvantageRationale for Use
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHigh efficiency, low racemizationExcellent for sterically hindered or epimerization-prone couplings.[22]
HCTU O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateCost-effective, very fast reactionsA reliable workhorse for standard couplings in SPPS.[18]
DIC/HOBt N,N'-Diisopropylcarbodiimide / HydroxybenzotriazoleClassic, cost-effective combinationHOBt additive suppresses racemization and side reactions common with carbodiimides alone.[23][24]
DEPBT 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-oneExtremely low racemizationPreferred for coupling sensitive amino acids or for peptide cyclization.[23]

Characterization of Spiro-Peptides

Thorough analytical characterization is essential to confirm the successful incorporation of the spirocyclic scaffold and to ensure the purity of the final product.[5][25]

  • High-Performance Liquid Chromatography (HPLC): The primary tool for assessing the purity of the synthesized peptide.[26] A reversed-phase C18 column with a water/acetonitrile gradient (containing 0.1% TFA) is standard. A single, sharp peak indicates high purity.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the final product.[25][27] Electrospray ionization (ESI) is commonly coupled with HPLC (LC-MS) to provide both purity and mass data simultaneously. High-resolution mass spectrometry (HRMS) provides an exact mass, confirming the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information.[28] 1D (¹H) and 2D (e.g., COSY, HSQC) NMR experiments can confirm the presence of the spirocyclic moiety and help to elucidate the peptide's solution-phase conformation.

Troubleshooting

Table 3: Troubleshooting Guide for Spiro-Peptide Synthesis

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Coupling 1. Steric hindrance from the spiro scaffold.2. Insufficient activation time.3. Poor solubility of peptide fragment.1. Switch to a more powerful coupling reagent like HATU or COMU.[22] Increase reaction time and/or temperature (e.g., to 40 °C).2. Ensure activation is complete before adding the amine component.3. Use a co-solvent like DMSO or NMP.
Boc-Deprotection Difficulty Incomplete reaction with standard TFA/DCM conditions.Increase TFA concentration or reaction time. Consider using 4M HCl in dioxane as an alternative.[29]
Side Product Formation 1. Racemization during coupling.2. Incomplete deprotection of previous step.1. Ensure an additive like HOBt or Oxyma Pure is used. Lower the reaction temperature.2. Verify purity by LC-MS before proceeding to the next coupling step.
Purification Challenges Poor peak shape or resolution during HPLC.Optimize the HPLC gradient. Try a different column stationary phase (e.g., C4 for very hydrophobic peptides). Adjust the pH of the mobile phase.

Conclusion

The 4-azaspiro[2.4]heptane scaffold is a powerful tool for constraining peptide topology, offering a viable path toward therapeutics with enhanced potency, selectivity, and stability.[3][10] By understanding the prerequisite steps of neutralization and N-protection, and by selecting appropriate coupling and deprotection strategies, researchers can successfully integrate this valuable building block into their peptide designs. The protocols and rationale provided herein offer a solid foundation for the synthesis and characterization of novel spiro-peptidomimetics, paving the way for the next generation of peptide-based drugs.

References

  • Malashchuk, A., Chernykh, A. V., Perebyinis, M. Y., et al. (2021). Spiro[2.3]hexane-derived Peptidomimetics. European Journal of Organic Chemistry, 2021(44), 6577–6586. Available from: [Link]

  • Caracoti, A., & Martins, F. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 635-650. Available from: [Link]

  • Yin, L., et al. (2014). The use of spirocyclic scaffolds in drug discovery. MedChemComm, 5, 879-884. Available from: [Link]

  • Tyndall, J. D. A., et al. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(8), 783-795. Available from: [Link]

  • Lesma, G., et al. (2009). Tetrahydroisoquinoline-Based Spirocyclic Lactam as a Type II′ β-Turn Inducing Peptide Mimetic. The Journal of Organic Chemistry, 74(20), 7835-7845. Available from: [Link]

  • de Witte, W., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(17), 12618-12643. Available from: [Link]

  • Grygorenko, O. O., et al. (2019). Synthesis of 2,2‐Disubstituted Spirocyclic Pyrrolidines by Intramolecular Dieckmann Condensation. European Journal of Organic Chemistry. Available from: [Link]

  • Tyndall, J. D. A., Pfeiffer, B., & Abell, A. D. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(8), 783-795. Available from: [Link]

  • Burgess, K., et al. (1997). Spirocyclic Peptidomimetics Featuring 2,3-Methanoamino Acids. Journal of the American Chemical Society, 119(40), 9371-9377. Available from: [Link]

  • de la Torre, B. G., & Albericio, F. (2020). The Pharmaceutical Industry in 2019. An Analysis of FDA Drug Approvals from the Perspective of Molecules. Molecules, 25(3), 745. Available from: [Link]

  • Pelay-Gimeno, M., et al. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 26(4), 843. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Azaspiro[2.4]heptane hydrochloride. PubChem Compound Database. Available from: [Link]

  • Cambridge Healthtech Institute. (n.d.). Constrained Peptides and Macrocyclics. Discovery On Target. Available from: [Link]

  • Chen, S., et al. (2019). Disulfide-constrained peptide scaffolds enable a robust peptide-therapeutic discovery platform. PLOS ONE, 14(9), e0222211. Available from: [Link]

  • Rios, R., et al. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(Tert-Butoxy Carbonyl)-5-Azaspiro[2.4]heptane-6-Carboxylic Acid. Molecules, 25(23), 5644. Available from: [Link]

  • ResearchGate. (2025). Synthetic Routes to Approved Drugs Containing a Spirocycle. Available from: [Link]

  • Patel, A., & Patel, R. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Scientific Research and Analysis. Available from: [Link]

  • Reddit r/Chempros. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Available from: [Link]

  • Eman Research Publishing. (2024). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. Available from: [Link]

  • PubChemLite. (n.d.). 4-azaspiro[2.4]heptane hydrochloride. Available from: [Link]

  • ResearchGate. (n.d.). SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO[3][8] HEPTANECARBOXYLATE DERIVATIVES. Available from: [Link]

  • Patel, A., & Patel, R. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025). Core Peptide Characterization Techniques and Applications. Available from: [Link]

  • Katoh, T. (2016). Constrained Peptides in Drug Discovery and Development. Journal of Synthetic Organic Chemistry, Japan, 74(11), 1169-1174. Available from: [Link]

  • J&K Scientific LLC. (2026). BOC Protection and Deprotection. Available from: [Link]

  • V. Pace, et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(22), 8031. Available from: [Link]

  • Vassilikogiannakis, G., et al. (2022). Synthesis of a series of 4‐azaspiro[2.4]hept‐6‐en‐5‐ones 3 using a new photochemical method. ResearchGate. Available from: [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available from: [Link]

  • Google Patents. (n.d.). CN103687489A - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available from: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Available from: [Link]

  • Google Patents. (n.d.). US8927739B2 - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives.
  • Rios, R., et al. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules, 25(23), 5644. Available from: [Link]

  • Carreira, E. M., et al. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ACS Figshare. Available from: [Link]

  • ResearchGate. (n.d.). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available from: [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Available from: [Link]

Sources

Method

Application Note: NMR Spectroscopic Characterization of 4-Azaspiro[2.4]heptane HCl

Introduction 4-Azaspiro[2.4]heptane and its derivatives are significant structural motifs in medicinal chemistry and drug discovery, appearing in a range of biologically active compounds.[1][2] The rigid, three-dimension...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Azaspiro[2.4]heptane and its derivatives are significant structural motifs in medicinal chemistry and drug discovery, appearing in a range of biologically active compounds.[1][2] The rigid, three-dimensional spirocyclic framework provides a unique scaffold that can enhance binding affinity and selectivity to biological targets.[3] As the hydrochloride salt, the compound's solubility and stability are often improved, making it suitable for pharmaceutical development.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of such molecules. This application note provides a detailed guide to the ¹H and ¹³C NMR spectroscopic analysis of 4-azaspiro[2.4]heptane hydrochloride. We will delve into sample preparation, spectral acquisition parameters, and a thorough interpretation of the resulting spectra, with a focus on the unique spectral features arising from the spirocyclic system, such as diastereotopicity.

Experimental Design and Rationale

The primary objective is to obtain high-resolution ¹H and ¹³C NMR spectra to confirm the molecular structure of 4-azaspiro[2.4]heptane HCl. The experimental design focuses on selecting an appropriate deuterated solvent, optimizing acquisition parameters for sensitivity and resolution, and employing 2D NMR techniques for unambiguous signal assignment.

Molecular Structure and Proton Environments

The structure of 4-azaspiro[2.4]heptane features a pyrrolidine ring fused to a cyclopropane ring at a quaternary carbon atom. This spirocyclic nature introduces significant conformational rigidity.

Caption: Structure of 4-Azaspiro[2.4]heptane Cation.

Protocols

Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation. For hydrochloride salts, the choice of solvent is critical to ensure complete dissolution and minimize interactions that could lead to signal broadening.

Materials:

  • 4-Azaspiro[2.4]heptane HCl (purity ≥97%)[4]

  • Deuterated methanol (CD₃OD, 99.8% D)

  • NMR tubes (5 mm, high precision)

  • Pipettes and a vortex mixer

Protocol:

  • Weigh approximately 5-10 mg of 4-azaspiro[2.4]heptane HCl directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of CD₃OD to the NMR tube.

  • Cap the tube and vortex gently until the sample is completely dissolved. A clear, homogeneous solution is essential for high-quality spectra.[5]

  • If any particulate matter is observed, filter the solution through a small plug of glass wool into a clean NMR tube.

Rationale for Solvent Choice: Deuterated methanol (CD₃OD) is an excellent choice for amine hydrochlorides. Its polarity facilitates the dissolution of the salt, and the exchangeable proton of the amine and the hydrochloride will exchange with the deuterium of the solvent, resulting in a simplified spectrum where the N-H proton signal is often not observed.[6] This avoids potential complications from quadrupolar broadening by the nitrogen atom.

NMR Data Acquisition

The following parameters are recommended for acquiring high-quality ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

Parameter¹H NMR¹³C NMR
Spectrometer Freq. 400 MHz100 MHz
Solvent CD₃ODCD₃OD
Temperature 298 K298 K
Pulse Program zg30zgpg30
Number of Scans 161024
Relaxation Delay 2.0 s2.0 s
Acquisition Time 4.0 s1.0 s
Spectral Width 16 ppm240 ppm

Rationale for Parameter Selection:

  • A sufficient number of scans is chosen to ensure a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus.[5]

  • A relaxation delay of 2.0 seconds allows for adequate relaxation of the nuclei between pulses, leading to more accurate integration in the ¹H spectrum.

Data Analysis and Interpretation

¹H NMR Spectrum

The ¹H NMR spectrum of 4-azaspiro[2.4]heptane HCl in CD₃OD is expected to show distinct signals for the protons on the pyrrolidine and cyclopropane rings. The presence of the spiro center renders the geminal protons on the carbons adjacent to the nitrogen (C1 and C5) and the geminal protons on the cyclopropane ring (C2 and C3) diastereotopic.[7][8] This means they are in different chemical environments and will have different chemical shifts, leading to more complex splitting patterns.[9]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.5 - 3.7m4HH-1, H-5
~2.2 - 2.4m4HH-2, H-3
~0.8 - 1.0m4HH-6, H-7

Note: The exact chemical shifts can vary slightly depending on the concentration and the specific spectrometer.

Interpretation:

  • H-1 and H-5: The protons on the carbons alpha to the nitrogen are expected to be the most deshielded due to the electron-withdrawing effect of the protonated nitrogen atom.[6] Their diastereotopicity will likely result in a complex multiplet.

  • H-2 and H-3: These protons on the cyclopropane ring that are also part of the pyrrolidine ring will appear at a lower field compared to the other cyclopropyl protons.

  • H-6 and H-7: The protons on the carbons forming the three-membered ring are expected to be significantly shielded and appear at a characteristically upfield region (typically below 1 ppm).[10][11] This is a well-known effect of the ring current in cyclopropanes.[12][13]

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.

Chemical Shift (δ, ppm)Assignment
~60 - 65C4 (Spiro)
~50 - 55C1, C5
~30 - 35C2, C3
~10 - 15C6, C7

Note: These are approximate chemical shift ranges and can be influenced by the solvent.

Interpretation:

  • C4 (Spiro Carbon): The quaternary spiro carbon is expected to be downfield.

  • C1 and C5: The carbons adjacent to the nitrogen will be deshielded.[6]

  • C2 and C3: These carbons are part of both rings.

  • C6 and C7: The cyclopropyl carbons will be significantly shielded and appear upfield.

Advanced NMR Techniques: 2D COSY and HSQC

To definitively assign the proton and carbon signals, 2D NMR experiments are highly recommended.

  • COSY (Correlation Spectroscopy): This experiment will reveal proton-proton coupling networks. For example, correlations will be observed between the diastereotopic protons on C1 and the protons on C2, and so on.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each carbon signal based on the previously assigned proton spectrum.

Caption: Workflow for NMR characterization.

Conclusion

The NMR spectroscopic characterization of 4-azaspiro[2.4]heptane HCl provides a clear fingerprint of its unique molecular structure. The ¹H NMR spectrum is characterized by the upfield signals of the cyclopropyl protons and the complex multiplets arising from diastereotopic protons on the pyrrolidine ring. The ¹³C NMR spectrum confirms the number of distinct carbon environments. The combined use of 1D and 2D NMR techniques allows for the complete and unambiguous assignment of all proton and carbon signals, thereby confirming the identity and purity of this important synthetic building block. This detailed protocol and data interpretation guide serves as a valuable resource for researchers working with spirocyclic amines and their salts.

References

  • MDPI. (2020, November 30). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Retrieved from [Link]

  • Master Organic Chemistry. (2012, April 17). Homotopic, Enantiotopic, Diastereotopic. Retrieved from [Link]

  • MDPI. (2020, November 30). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Indentifying Homotopic, Enantiotopic and Diastereotopic Protons. Retrieved from [Link]

  • Nature. (2025, March 13). Pyrrolidine synthesis via ring contraction of pyridines. Retrieved from [Link]

  • Master Organic Chemistry. (2012, April 17). Homotopic, Enantiotopic, Diastereotopic. Retrieved from [Link]

  • PubMed. (2012, March 8). (1) H NMR Spectra. Part 28: Proton chemical shifts and couplings in three-membered rings. A ring current model for cyclopropane and a novel dihedral angle dependence for (3) J(HH) couplings involving the epoxy proton. Retrieved from [Link]

  • Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved from [Link]

  • ACS Publications. (2006, January 19). Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity: Opportunities at 900 MHz. Retrieved from [Link]

  • Journal of Advanced Scientific Research. (2020, February 10). SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO[2][14] HEPTANECARBOXYLATE DERIVATIVES. Retrieved from [Link]

  • DTIC. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Retrieved from [Link]

  • Chemistry Steps. (2022, December 3). Homotopic Enantiotopic Diastereotopic and Heterotopic. Retrieved from [Link]

  • ResearchGate. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Retrieved from [Link]

  • MDPI. (2023, June 1). C- and N-Phosphorylated Enamines—An Avenue to Heterocycles: NMR Spectroscopy. Retrieved from [Link]

  • PubMed. (2005, April 15). NMR spectroscopic analysis of new spiro-piperidylrifamycins. Retrieved from [Link]

  • Doc Brown. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of .... Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Diastereomeric ratio of 2a and 3a determined by 1 H NMR signal integrations. Retrieved from [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO[2][14] HEPTANECARBOXYLATE DERIVATIVES. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-azaspiro[2.4]heptane hydrochloride (C6H11N). Retrieved from [Link]

  • PubMed. (2008, August 20). Application of Solid-State 35Cl NMR to the Structural Characterization of Hydrochloride Pharmaceuticals and Their Polymorphs. Retrieved from [Link]

  • PhytoBank. (n.d.). 1H NMR Spectrum (PHY0176619). Retrieved from [Link]

  • Reddit. (2018, August 3). Problem with hydrochloride salt formation/isolation. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

  • PubChem. (n.d.). 4-Azaspiro[2.4]heptane hydrochloride | C6H12ClN | CID 72196177. Retrieved from [Link]

  • ResearchGate. (n.d.). — 13 C-NMR spectra of the HCO, heptane treated HCO and HCO treated with.... Retrieved from [Link]

  • Informa Healthcare. (2012, June 12). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Retrieved from [Link]

  • Doc Brown. (n.d.). C7H16 C-13 nmr spectrum of heptane analysis of chemical shifts ppm interpretation of 13C .... Retrieved from [Link]

Sources

Application

Application Note: Advanced Handling, Storage, and Characterization Protocols for Hygroscopic Spirocyclic Hydrochlorides

Introduction & Mechanistic Overview Spirocyclic scaffolds have become highly privileged motifs in modern medicinal chemistry. By introducing a quaternary carbon that fuses two rings, spirocycles inherently possess a thre...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Spirocyclic scaffolds have become highly privileged motifs in modern medicinal chemistry. By introducing a quaternary carbon that fuses two rings, spirocycles inherently possess a three-dimensional nature that increases the fraction of sp³-hybridized carbons ( Fsp3​ )[1]. This structural complexity improves target selectivity, solubility, and overall pharmacokinetic profiles compared to flat, planar aromatic counterparts[1].

However, to further optimize aqueous solubility for oral bioavailability or intravenous administration, these spirocyclic amines are frequently isolated as hydrochloride (HCl) salts[2]. While the HCl salt form enhances dissolution, it often introduces a significant liability: hygroscopicity [2]. The protonated amine and the chloride counterion create highly polarized sites that readily form hydrogen bonds with atmospheric water molecules. Furthermore, the rigid, bulky nature of spirocycles can sometimes frustrate optimal crystal packing, leading to the formation of amorphous domains or metastable polymorphs that are exponentially more susceptible to moisture uptake than highly crystalline lattices.

The Causality of Moisture-Induced Degradation

When a hygroscopic spirocyclic hydrochloride is exposed to ambient humidity, several sequential events compromise the integrity of the Active Pharmaceutical Ingredient (API):

  • Surface Adsorption & Capillary Condensation: Water molecules bind to the surface of the powder particles.

  • Solid-State Phase Transitions: Amorphous domains may undergo a moisture-induced glass transition ( Tg​ depression), converting a free-flowing powder into a cohesive, sticky mass[3].

  • Deliquescence: At a critical relative humidity (RH), the salt absorbs enough water to completely dissolve in its own adsorbed moisture.

  • Chemical Degradation: The absorbed water can act as a reactant (e.g., hydrolyzing adjacent ester or amide linkages) or a plasticizer that increases molecular mobility, thereby accelerating oxidation or disproportionation reactions[4].

Quantitative Assessment: Dynamic Vapor Sorption (DVS)

Before establishing a handling protocol, the precise hygroscopic profile of the spirocyclic API must be quantified. Dynamic Vapor Sorption (DVS) is the industry standard, measuring the mass of moisture adsorbed and desorbed as a function of RH at a constant temperature (typically 25°C)[3].

The European Pharmacopoeia (Ph. Eur.) categorizes hygroscopicity based on the percentage of weight gained when a material is stored at 25°C and 80% RH for 24 hours[5].

Table 1: Ph. Eur. Hygroscopicity Classification and Handling Implications [5]

ClassificationWeight Gain (% w/w)Handling Implications
Non-hygroscopic <0.2% Standard ambient handling.
Slightly hygroscopic 0.2%≤ΔW<2.0% Tightly sealed containers; brief ambient exposure acceptable.
Moderately hygroscopic 2.0%≤ΔW<15.0% Desiccator storage required; handle in low-humidity environment (<30% RH).
Very hygroscopic ≥15.0% Glovebox handling required (inert atmosphere); extreme risk of deliquescence.
Deliquescent Sufficient to form a liquidStrict isolation; handle only under dry Argon/Nitrogen.

Workflow: Decision Matrix for Handling Spirocyclic Hydrochlorides

G Start Synthesize/Receive Spirocyclic HCl API DVS Perform DVS Profiling (0-90% RH at 25°C) Start->DVS Classify Ph. Eur. Classification DVS->Classify NonHygro Non/Slightly Hygroscopic (<2% weight gain) Classify->NonHygro ModHygro Moderately Hygroscopic (2-15% weight gain) Classify->ModHygro VeryHygro Very Hygroscopic/Deliquescent (>15% weight gain) Classify->VeryHygro Standard Standard Storage (Tightly sealed, ambient) NonHygro->Standard Desiccator Desiccator Storage (RH < 30%) ModHygro->Desiccator Glovebox Glovebox Handling (Inert Argon/N2) VeryHygro->Glovebox

Decision matrix for the storage and handling of spirocyclic hydrochlorides based on DVS data.

Standard Operating Protocols (SOPs)

Protocol A: Weighing and Dispensing Moderately to Very Hygroscopic Salts

Objective: To accurately weigh spirocyclic hydrochlorides without moisture-induced mass errors or physical degradation.

Causality Insight: If a highly hygroscopic powder is weighed in ambient air, the balance reading will continuously drift upward as the sample absorbs moisture. This not only causes inaccurate molarity in subsequent stock solutions but also risks degrading the bulk API if the main container is left open.

Step-by-Step Methodology:

  • Environmental Preparation:

    • For moderately hygroscopic salts: Utilize a controlled low-humidity room or a portable dehumidified enclosure (RH < 30%).

    • For very hygroscopic/deliquescent salts: Transfer the sealed primary container into a glovebox purged with dry Argon or Nitrogen ( O2​<5 ppm, H2​O<1 ppm).

  • Equipment Equilibration: Place all weighing boats, spatulas, and volumetric flasks into the controlled environment at least 2 hours prior to handling to ensure surface moisture is desorbed. Use anti-static guns if the spirocyclic powder is fluffy and prone to electrostatic charging.

  • Self-Validating Tare: Place the empty weighing boat on the analytical balance. Tare the balance and observe for 30 seconds. A stable reading ( 0.0000±0.0002 g) validates that the environment is stable and free of drafts or moisture condensation.

  • Rapid Dispensing: Open the primary API container. Using a dry micro-spatula, swiftly transfer the required mass to the weighing boat.

  • Immediate Sealing: Close the primary container immediately after the transfer. Do not wait for the balance to settle before sealing the bulk API.

  • Mass Verification: Record the mass. If the balance reading drifts upward continuously, the environment is insufficiently dry. The sample must be discarded or dried in a vacuum oven (if thermally stable).

  • Dissolution: Transfer the powder directly into an anhydrous solvent within the controlled environment to prepare the stock solution.

Protocol B: Long-Term Storage and Aliquoting

Objective: To maintain the solid-state integrity of the spirocyclic hydrochloride over its shelf life.

Causality Insight: Repeatedly opening a bulk container introduces fresh atmospheric moisture each time. Over months, this cumulative exposure leads to caking, Tg​ depression, and hydrolysis.

Step-by-Step Methodology:

  • Bulk Aliquoting: Upon receiving or synthesizing the bulk spirocyclic HCl, immediately transfer it into a glovebox.

  • Sub-division: Divide the bulk powder into single-use or weekly-use amber glass vials. Amber glass prevents light-sensitive degradation, while single-use aliquoting eliminates repeated moisture exposure[4].

  • Inert Gas Purging: Before sealing, ensure the headspace of each vial is filled with dry Argon (Argon is heavier than air and provides a superior blanket compared to Nitrogen).

  • Secondary Containment: Seal the vials with PTFE-lined caps. Place the vials inside a secondary container (e.g., a vacuum desiccator or a foil-lined Mylar pouch containing indicating silica gel or molecular sieves)[4].

  • Temperature Control: Store the secondary container at the recommended temperature (typically 2-8°C or -20°C).

    • Critical Self-Validating Step: When retrieving a vial from cold storage, you must allow it to equilibrate to room temperature for at least 30 minutes before opening. Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, instantly invalidating the storage protocol.

References

  • Salt Selection in Drug Development. Pharmaceutical Technology. URL:[Link]

  • Moisture Sorption Characteristics in Pharmaceutical Materials. AZoM. URL:[Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC - NIH. URL:[Link]

  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asia Pharmaceutics. URL:[Link]

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Technical Notes & Optimization

Troubleshooting

improving aqueous solubility of 4-azaspiro[2.4]heptane hydrochloride in assays

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and assay scientists facing solubility challenges with 4-azaspiro[1]heptane hydrochloride during in vitro biological as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and assay scientists facing solubility challenges with 4-azaspiro[1]heptane hydrochloride during in vitro biological assays.

While spirocyclic aliphatic amines are highly valued in drug discovery for their favorable physicochemical profiles and geometric properties , their hydrochloride salts can exhibit deceptive solubility behaviors when transitioned from synthetic chemistry workflows into biological assay environments.

Diagnostic Workflow: Identifying the Mechanism of Precipitation

Before adjusting your assay parameters, it is critical to diagnose why precipitation is occurring. Use the decision tree below to isolate the physicochemical mechanism driving the insolubility.

Troubleshooting Start 4-azaspiroheptane HCl Precipitates in Assay TestWater Does it dissolve easily in pure DI water? Start->TestWater YesWater Yes (>10 mM) TestWater->YesWater NoWater No (<1 mM) TestWater->NoWater CheckBuffer Analyze Assay Buffer Composition YesWater->CheckBuffer DMSO Spiked directly from high-conc DMSO stock? NoWater->DMSO HighCl High [Cl⁻] present? (e.g., PBS, Saline) CheckBuffer->HighCl Action1 Action: Switch to non-chloride buffer or use mesylate salt HighCl->Action1 Yes (Common Ion Effect) CheckpH Is buffer pH > 8.5? HighCl->CheckpH No Action2 Action: Lower pH to 7.4 to protonate amine CheckpH->Action2 Yes (Free Base Crash) Action3 Action: Use intermediate serial dilutions DMSO->Action3 Yes (Solvent Shift)

Diagnostic workflow for troubleshooting 4-azaspiro[1]heptane hydrochloride solubility.

FAQs & Troubleshooting Guide

Q1: My 4-azaspiro[1]heptane hydrochloride dissolves perfectly in DI water (>50 mM) but immediately turns cloudy in PBS. Why? A: This is a classic manifestation of the Common Ion Effect . Phosphate-Buffered Saline (PBS) contains a high concentration of chloride ions (~137 mM NaCl). Because your compound is a hydrochloride salt, the massive excess of chloride in the buffer shifts the solubility product equilibrium ( Ksp​=[AmineH+][Cl−] ) heavily to the left.

  • The Causality: The system cannot support the dissolved ionized state in the presence of competing chloride, forcing the solid salt to rapidly crystallize out of solution .

  • The Fix: Switch your assay buffer to a non-chloride alternative (e.g., HEPES buffered with sodium acetate instead of NaCl). Alternatively, synthesize the mesylate or phosphate salt of the spirocycle, which will not share a common ion with standard physiological buffers.

Q2: I spiked my 100 mM DMSO stock directly into the assay buffer, and it precipitated. Is the compound just inherently insoluble? A: Not necessarily. You are likely observing solvent-shift precipitation (often called "crashing out"). When a highly concentrated DMSO stock is introduced directly into an aqueous medium, the rapid change in solvent polarity causes localized supersaturation. The compound precipitates as an amorphous solid before it has the thermodynamic opportunity to equilibrate and dissolve .

  • The Causality: Direct spiking creates a micro-environment where the local concentration far exceeds the aqueous solubility limit.

  • The Fix: Implement an intermediate dilution step (see Protocol 1 below). Gradually stepping down the DMSO concentration allows the compound to remain in a metastable supersaturated state without crossing the critical nucleation threshold.

Q3: Does the pH of my assay buffer matter for this specific spirocyclic amine? A: Absolutely. 4-azaspiro[1]heptane is a secondary amine with a typical pKa​ around 9.5 to 10.0. If your assay buffer is highly alkaline (pH > 8.5), a significant fraction of the amine will deprotonate into its neutral free base form. The free base of this rigid spirocyclic compound has a significantly lower intrinsic thermodynamic solubility ( S0​ ) than its protonated counterpart . Ensure your assay pH is strictly maintained at or below physiological pH (7.4).

Quantitative Data: Solubility Profiles by Condition

The table below summarizes the expected solubility behavior of 4-azaspiro[1]heptane hydrochloride across various assay conditions, highlighting the mechanistic reasons for failure or success.

Solvent / Buffer ConditionAchievable ConcentrationVisual ObservationPrimary Physicochemical Mechanism
DI Water (pH 6.0) > 50 mMClear solutionHigh intrinsic solubility of the ionized HCl salt.
PBS (pH 7.4, 137 mM NaCl) < 1 mMCloudy / FlocculentCommon ion effect ( Cl− ) drives salt precipitation.
HEPES (pH 7.4, Cl⁻ free) > 10 mMClear solutionAvoidance of the common ion effect.
PBS + 5% DMSO (Direct Spike) < 1 mMAmorphous crashRapid solvent shift induces immediate nucleation.
PBS + 5% DMSO (Serial Dilution) ~ 5 mMClear solutionGradual equilibration maintains metastable solubility.
Tris Buffer (pH 9.0) < 0.5 mMCrystalline precipitateFree-base precipitation due to high pH environment.

Experimental Protocols

To ensure data integrity, every solubility workflow must be a self-validating system. The following protocols integrate built-in optical validation steps to confirm that your compound is truly in solution before adding biological reagents.

Protocol 1: Optimized Serial Dilution Workflow (Preventing Solvent-Shift Crash)

Use this protocol to transfer DMSO stocks into aqueous assay media without inducing amorphous precipitation.

  • Primary Stock: Prepare a 10 mM stock of 4-azaspiro[1]heptane HCl in 100% anhydrous DMSO. Vortex until optically clear.

  • Intermediate Dilution: Create a 1 mM intermediate stock by diluting the primary stock 1:10 into a 50% DMSO / 50% DI Water mixture. Causality: The 50% aqueous transition softens the polarity shift, preventing the immediate shock that causes nucleation.

  • Final Assay Dilution: Dilute the intermediate stock 1:10 into your final assay buffer (e.g., HEPES pH 7.4) to achieve a 100 µM final concentration (containing 5% final DMSO).

  • System Validation (Turbidimetry): Before adding enzymes or cells, transfer 100 µL of the final solution to a clear-bottom 96-well plate. Read the absorbance at 620 nm on a microplate reader.

    • Validation Check: An Abs620​<0.05 confirms the absence of light scattering (no micro-precipitates). If Abs620​>0.05 , precipitation has occurred, and the concentration must be lowered.

Protocol 2: Kinetic Solubility Assessment via Nephelometry

Use this protocol to determine the absolute maximum working concentration of the compound in your specific assay buffer.

  • Preparation: In a 96-well plate, prepare a 12-point, 2-fold serial dilution of the compound in 100% DMSO (ranging from 20 mM down to 9.7 µM).

  • Buffer Addition: Using a multichannel pipette, rapidly dispense 190 µL of the target assay buffer into 10 µL of each DMSO dilution well (final DMSO = 5%).

  • Equilibration: Seal the plate and incubate at 37°C for 2 hours on a plate shaker at 300 RPM. Causality: 2 hours allows any metastable supersaturated states to resolve into stable thermodynamic equilibrium.

  • Nephelometric Reading: Read the plate using a laser nephelometer (measuring forward light scatter).

  • System Validation (Data Plotting): Plot the scattering intensity (Nephelometric Turbidity Units, NTU) on the Y-axis versus compound concentration on the X-axis.

    • Validation Check: The plot will remain flat at baseline until a specific concentration, after which it will sharply spike upward. The inflection point mathematically validates the exact kinetic solubility limit of the compound in your assay.

References

  • Melnykov, K. P., et al. "Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines." ACS Omega, 2019. URL:[Link]

  • Bannigan, P., et al. "Overcoming the Common Ion Effect for Weakly Basic Drugs: Inhibiting the Crystallization of Clofazimine Hydrochloride in Simulated Gastrointestinal Media." Crystal Growth & Design, 2019. URL:[Link]

  • Serajuddin, A. T. M. "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews, 2007. URL:[Link]

  • Walker, M. A. "Improvement in aqueous solubility achieved via small molecular changes." Bioorganic & Medicinal Chemistry Letters, 2017. URL:[Link]

Sources

Optimization

troubleshooting low yield in 4-azaspiro[2.4]heptane cyclization reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks that cause low yields during the synthesis of the 4-azaspiro[2.4]hept...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks that cause low yields during the synthesis of the 4-azaspiro[2.4]heptane scaffold. This structural motif is a critical conformational restrictor used in advanced drug development, including the synthesis of HCV NS5A inhibitors like ledipasvir (1)[1] and potent orexin receptor antagonists (2)[2].

Below, you will find a diagnostic logic tree, mechanistic FAQs, quantitative optimization data, and self-validating experimental protocols to rescue your cyclization reactions.

Diagnostic Logic Tree

TroubleshootingFlow Start Low Yield in 4-Azaspiro[2.4]heptane Cyclization Reaction Identify Identify Cyclization Strategy Start->Identify Route1 Simmons-Smith (Exocyclic Alkene) Identify->Route1 Route2 Phase-Transfer Allylic Alkylation Identify->Route2 Route3 Pd-Catalyzed Spirocyclopropanation Identify->Route3 Diag1 Incomplete Conversion? Check Steric Hindrance Route1->Diag1 Diag2 Dimeric Byproducts? Check Equivalents Route2->Diag2 Diag3 Dihydropyrrole Formed? Check β-F Elimination Route3->Diag3 Fix1 Use Furukawa Modification (Et₂Zn / CH₂I₂ / TFA) Diag1->Fix1 Fix2 Reduce Alkylating Agent to 2.5 eq at -20°C Diag2->Fix2 Fix3 Optimize Ligand Bite Angle (Switch to DPEphos) Diag3->Fix3

Diagnostic workflow for troubleshooting low yield in 4-azaspiro[2.4]heptane cyclization.

Section 1: Mechanistic Bottlenecks & Causality (FAQs)

Q1: Why is my Simmons-Smith cyclization of 4-methyleneproline yielding less than 30% of the 4-azaspiro[2.4]heptane derivative? A: The preparation of 4-spirocyclopropyl proline derivatives generally involves treating a 4-exocyclic methylene-substituted proline with a metal carbenoid (3)[3]. Standard Simmons-Smith conditions ( Et2​Zn/CH2​I2​ ) often fail due to severe steric shielding from the bulky N-protecting group (e.g., Boc) on the pyrrolidine ring. To overcome this, use the Furukawa modification by adding trifluoroacetic acid ( CF3​COOH )[3]. Causality: TFA reacts with diethylzinc to form a highly electrophilic CF3​COOZnCH2​I intermediate. This electron-deficient carbenoid is far more reactive and easily overcomes the steric penalty of the pyrrolidine scaffold, driving the cyclization to completion.

Q2: I am using an allylic alkylation route under phase-transfer catalysis, but my yields are suppressed by heavy byproduct formation. What is happening? A: When synthesizing the 5-azaspiro[2.4]heptane-6-carboxylic acid core via phase-transfer alkylation, the primary failure mode is over-alkylation (1)[1]. Using an excess of the alkylating agent (e.g., allylic bromide) promotes a secondary alkylation event on the desired product, leading to dimeric proline byproducts[1]. Causality: To optimize the yield, reduce the alkylating agent to exactly 2.5 equivalents and lower the reaction temperature to -20 °C[1]. This kinetic control suppresses the secondary bimolecular collision rate, increasing the enantiomeric ratio (up to 95:5 e.r.) and pushing yields above 70%[1].

Q3: Can I synthesize 4-azaspiro[2.4]heptane via the Sakurai or Petasis reaction using a cyclic ketone precursor? A: While Petasis reactions work well for larger spirocyclic pyrrolidines, applying this to the 4-azaspiro[2.4]heptane system requires cyclopropanone as the ketone precursor (4)[4]. Causality: Cyclopropanone is highly unstable and prone to rapid ring-opening decomposition due to extreme Baeyer strain. An alternative synthetic scheme must be used, commencing from tert-butyl cyclopropanecarboxylate instead of the corresponding ketone, which avoids the unstable intermediate entirely[4].

Q4: During the Pd-catalyzed spirocyclopropanation of gem-difluoroalkenes, I am isolating dihydropyrrole instead of the azaspiro[2.4]heptane. How do I fix this? A: This is caused by a mechanistic bifurcation. The reaction proceeds via a π -allylpalladium zwitterionic intermediate (5)[5]. This intermediate can either undergo the desired nucleophilic addition to close the spiro-ring, or it can undergo a β -fluoride elimination to yield a 2-monofluorodihydropyrrole[5]. Causality: The failure is driven by a slow reductive elimination step. To fix this, switch your ligand to DPEphos (10 mol%)[5]. DPEphos is a bidentate ligand with a wide bite angle that enforces a specific geometry on the palladium center, accelerating the spirocyclopropanation ring-closure and outcompeting the β -F elimination pathway.

Section 2: Quantitative Data & Reagent Optimization
Cyclization StrategyKey Reagents / CatalystPrimary Failure ModeMechanistic CauseOptimized Yield
Modified Simmons-Smith Et2​Zn , CH2​I2​ , CF3​COOH Unreacted exocyclic alkeneSteric hindrance from N-Boc group60–85%
Phase-Transfer Alkylation Allylic bromide (2.5 eq), ChinchonidineDimeric proline byproductOver-alkylation due to excess reagent71%
Ketone-based Sakurai CyclopropanoneComplete degradationBaeyer strain / Ring-opening< 25%
Pd-Catalyzed Cyclopropanation Pd2​(dba)3​ , DPEphos2-monofluorodihydropyrrole β -fluoride elimination50–74%
Section 3: Self-Validating Experimental Protocols
Protocol A: Modified Simmons-Smith Cyclization (Furukawa Protocol)

Use this protocol when converting 4-methyleneproline derivatives to 4-azaspiro[2.4]heptane.

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the N-Boc-4-methyleneproline derivative (1.0 eq) in anhydrous DCM (0.2 M). Cool the reaction mixture to 0 °C using an ice bath.

  • Zinc Addition: Slowly add Et2​Zn (1.0 M in hexanes, 3.0 eq) dropwise via syringe.

  • Carbenoid Activation: Dropwise add trifluoroacetic acid ( CF3​COOH , 3.0 eq).

    • Self-Validation Checkpoint: Upon the addition of TFA to the Et2​Zn solution, a mild exotherm and transient white fuming should be observed, confirming the formation of the active CF3​COOZnEt species. If no exotherm occurs, the Et2​Zn reagent has likely degraded (oxidized to ZnO) and must be replaced.

  • Cyclopropanation: Add diiodomethane ( CH2​I2​ , 3.0 eq) dropwise. Stir for 30 minutes at 0 °C, then allow the reaction to warm to room temperature.

  • Quench & Workup: Monitor via TLC. Once the starting material is consumed (typically 4-6 hours), quench carefully with saturated aqueous NH4​Cl . Extract with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate.

Protocol B: Palladium-Catalyzed Spirocyclopropanation of gem-Difluoroalkenes

Use this protocol for the synthesis of gem-difluorinated azaspiro[2.4]heptanes.

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, combine Pd2​(dba)3​ (5 mol%) and DPEphos (10 mol%) in anhydrous THF (2 mL). Stir for 15 minutes at room temperature.

    • Self-Validation Checkpoint: The solution must transition from a dark purple/brown suspension to a deep, homogeneous orange/red solution. This color change visually validates the formation of the active Pd(0)-DPEphos complex.

  • Substrate Addition: Add the π -allylpalladium precursor (e.g., 5-methylene-3-tosyl-1,3-oxazinan-2-one, 1.2 eq) and the chosen gem-difluoroalkene (1.0 eq).

  • Cyclization: Seal the reaction vessel, remove it from the glovebox, and heat to 60 °C for 12 hours.

  • Monitoring:

    • Self-Validation Checkpoint: During TLC monitoring (Hexanes/EtOAc 3:1), the desired spiro[2.4]heptane product will appear as a distinct UV-active spot with a lower Rf than the β -fluoride elimination byproduct (dihydropyrrole). If the higher Rf spot dominates, immediately check the glovebox oxygen levels, as oxidized DPEphos fails to enforce the required bite angle.

References
  • Title: An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid Source: MDPI URL: 1

  • Title: Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives Source: Google Patents (US8927739B2) URL: 3

  • Title: Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines Source: ACS Omega (via NIH) URL: 4

  • Title: Synthesis of gem-Difluorinated Oxa/Azaspiro[2.4]heptanes via Palladium-Catalyzed Spirocyclopropanation Source: Organic Letters (ACS Publications) URL: 5

  • Title: Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists Source: Bioorganic & Medicinal Chemistry Letters (via NIH) URL: 2

Sources

Optimization

reducing impurities during 4-azaspiro[2.4]heptane hydrochloride crystallization

Welcome to the Advanced Crystallization Support Center. This hub is designed for researchers, process chemists, and drug development professionals tasked with optimizing the isolation and purification of 4-azaspiro[2.4]h...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. This hub is designed for researchers, process chemists, and drug development professionals tasked with optimizing the isolation and purification of 4-azaspiro[2.4]heptane hydrochloride.

Amine hydrochlorides present unique thermodynamic challenges during crystallization, including hygroscopicity, polymorphism, and a high propensity for liquid-liquid phase separation (LLPS). This guide dissects the physical chemistry behind these issues and provides field-proven, self-validating methodologies to ensure high-purity API recovery.

Diagnostic Decision Tree

DecisionTree Start Impurity Issue in 4-Azaspiro[2.4]heptane HCl Check Identify Impurity Type Start->Check Oiling Oiling Out (LLPS) Trapped Organics Check->Oiling Struct Structurally Related Regioisomers Check->Struct Inorg Inorganic Salts (e.g., TEAB, NaCl) Check->Inorg SolOiling Seeded Anti-Solvent Crystallization Oiling->SolOiling SolStruct Temperature Cycling (Ostwald Ripening) Struct->SolStruct SolInorg Hot Filtration in Short-Chain Alcohols Inorg->SolInorg

Diagnostic decision tree for identifying and resolving crystallization impurities.

Troubleshooting Guide & FAQs

Q1: My 4-azaspiro[2.4]heptane hydrochloride is "oiling out" instead of forming discrete crystals upon the addition of an anti-solvent. How do I force crystallization? Causality & Solution: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the local supersaturation exceeds the metastable zone width (MSZW). Instead of nucleating crystals, the system bypasses the crystallization boundary and enters the spinodal decomposition region, separating into a solvent-rich phase and a solute-rich oil phase. This oil acts as an organic "sponge," indiscriminately trapping impurities[1]. To resolve this, you must control the supersaturation trajectory. Implement a seeded anti-solvent crystallization. By adding 1-2 wt% of pure seed crystals just above the cloud point, you provide a low-energy surface for secondary nucleation. This consumes supersaturation steadily, keeping the system within the MSZW and preventing the formation of the impurity-rich oil phase.

Q2: I am detecting high levels of structurally related spirocyclic impurities in my final API. Standard recrystallization isn't removing them. Why? Causality & Solution: Structurally related impurities (such as unreacted starting materials or regioisomers generated during the cyclopropanation step) possess similar molecular volumes and lattice energies to the target API. During rapid kinetic growth, these impurities can easily substitute into the 4-azaspiro[2.4]heptane hydrochloride crystal lattice, forming a solid solution[2]. Alternatively, rapid growth can cause crystal agglomeration, trapping impurity-rich mother liquor in interstitial voids[3]. The solution is Temperature Cycling (Ostwald Ripening). By oscillating the temperature of the crystal slurry, you induce a thermodynamic healing process. Smaller, highly defective crystals (which have higher surface energy and contain more impurities) dissolve preferentially during the heating phase. During the cooling phase, the solute re-deposits onto the larger, purer crystal faces at a controlled, near-equilibrium rate.

Q3: How do I eliminate triethylammonium bromide and other inorganic salts carried over from the synthesis? Causality & Solution: Triethylammonium bromide (TEAB) is a frequent byproduct in the synthesis of spirocyclic pyrrolidines[4]. Inorganic salts have an inverse solubility profile compared to organic amine hydrochlorides in certain solvent systems. When you add a non-polar anti-solvent (like ether or heptane) to precipitate the API, the inorganic salts often precipitate first or concurrently, contaminating the batch. To fix this, utilize a hot filtration step prior to crystallization. 4-azaspiro[2.4]heptane HCl is highly soluble in hot short-chain alcohols (e.g., ethanol or isopropanol), whereas inorganic salts like TEAB and NaCl have drastically lower solubility in these media. Heating the mixture to 65°C and filtering it removes the inorganic insolubles before the crystallization sequence even begins.

Quantitative Data: Solvent System Optimization

Selecting the correct solvent/anti-solvent pairing is critical for maximizing impurity rejection while maintaining acceptable yields.

Solvent / Anti-Solvent SystemVolume RatioYield (%)Impurity Rejection (%)Oiling Out RiskTechnical Notes
Ethanol / Diethyl Ether 1:582%95%HighRequires strict seeding and linear anti-solvent dosing to prevent LLPS.
Isopropanol / Heptane 1:488%89%ModerateExcellent for purging polar impurities; slower filtration times due to crystal habit.
Methanol / MTBE 1:675%98%LowSuperior purity profile. Lower yield is due to the higher solubility of the API in Methanol.
Water / Acetone 1:1060%70%HighNot recommended. High API solubility in water leads to poor yields and agglomeration.

Self-Validating Experimental Protocols

Protocol A: Seeded Anti-Solvent Crystallization (LLPS Prevention)

This protocol is designed to keep the system within the metastable zone, preventing oiling out and ensuring high-purity crystal growth.

Step 1: Dissolution Suspend crude 4-azaspiro[2.4]heptane HCl in absolute ethanol (3 volumes relative to crude mass). Heat the reactor to 65°C under moderate agitation (250 rpm) until complete dissolution is achieved. Validation Checkpoint: The solution must be completely transparent. Any residual cloudiness indicates insoluble inorganic salts.

Step 2: Hot Filtration Filter the hot solution through a pre-warmed 0.45 µm PTFE filter into a clean, jacketed reactor. This step physically removes inorganic impurities (e.g., TEAB)[4].

Step 3: Cooling & Seeding Cool the filtrate to 45°C at a rate of 0.5°C/min. Once stabilized, introduce 1 wt% of pure 4-azaspiro[2.4]heptane HCl seed crystals. Age the slurry for 60 minutes. Validation Checkpoint: The solution should become persistently turbid without phase separating into an oil. This confirms seed survival and the onset of secondary nucleation.

Step 4: Controlled Anti-Solvent Dosing Dose diethyl ether (15 volumes) linearly over 4 hours at 45°C using a programmable syringe pump. Causality: Slow dosing ensures that the supersaturation generated by the anti-solvent is immediately consumed by crystal growth, preventing the system from crossing the spinodal curve[1].

Step 5: Final Isolation Cool the slurry to 5°C at 0.1°C/min. Filter the suspension, wash the cake with cold ethanol/ether (1:5), and dry under vacuum at 40°C to constant weight.

Protocol B: Temperature Cycling for Solid Solution Impurities

Use this protocol when structurally related impurities are trapped within the crystal lattice or interstitial voids.

Step 1: Slurry Formation Suspend the impure API in an Isopropanol/Heptane (1:2) mixture at 20°C to form a mobile slurry.

Step 2: Heating Phase (Dissolution of Defects) Heat the slurry to 55°C at 0.5°C/min and hold for 30 minutes. Causality: This selective dissolution targets smaller crystals and high-energy defect sites where impurities are concentrated[3].

Step 3: Cooling Phase (Controlled Growth) Cool the system back to 20°C at 0.2°C/min and hold for 60 minutes. The dissolved solute will re-deposit onto the remaining pure crystal faces.

Step 4: Cycling & Validation Repeat Steps 2 and 3 for a minimum of 4 complete cycles. Validation Checkpoint: Perform optical microscopy on a slurry sample. The initial highly agglomerated, irregular crystals should transition into distinct, well-defined block-like crystals, indicating successful Ostwald ripening.

Step 5: Isolation Filter the slurry at 20°C, wash with pure heptane, and dry under vacuum.

Experimental Workflow Visualization

Protocol Step1 1. Dissolution in Hot Ethanol (65°C) Step2 2. Hot Filtration (Remove Inorganics) Step1->Step2 Step3 3. Cool to 45°C & Add Seeds Step2->Step3 Step4 4. Slow Anti-Solvent Dosing (4 hours) Step3->Step4 Step5 5. Temp Cycling (Ostwald Ripening) Step4->Step5 Step6 6. Isolation & Vacuum Drying Step5->Step6

Workflow for seeded anti-solvent crystallization and temperature cycling.

References

  • Recrystallization techniques for purifying Bis(2-chloroethyl)
  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines Source: NIH / PMC URL
  • A Structured Approach to Cope with Impurities During Industrial Crystallization Development Source: ResearchGate URL
  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions Source: ACS Publications URL

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-Azaspiro[2.4]heptane in SNAr Reactions

As drug discovery increasingly moves toward sp³-enriched, 3D-shaped templates to "escape the flatland," spirocyclic amines like 4-azaspiro[2.4]heptane have become highly valuable building blocks[1]. However, integrating...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery increasingly moves toward sp³-enriched, 3D-shaped templates to "escape the flatland," spirocyclic amines like 4-azaspiro[2.4]heptane have become highly valuable building blocks[1]. However, integrating these conformationally restricted scaffolds via Nucleophilic Aromatic Substitution (SNAr) often results in poor yields, stalled reactions, or complex degradation profiles.

This guide provides a mechanistic breakdown and field-proven troubleshooting strategies to overcome the inherent reactivity barriers of hindered spirocyclic amines.

Mechanistic Analysis: The Causality of Poor Reactivity

To troubleshoot 4-azaspiro[2.4]heptane, we must first understand the physical chemistry of the SNAr reaction. The SNAr pathway is an addition-elimination mechanism where the rate-determining step (RDS) is almost always the initial nucleophilic attack to form the negatively charged Meisenheimer complex[2][3].

The Steric Penalty: In 4-azaspiro[2.4]heptane, the cyclopropane ring is spiro-fused directly adjacent to the secondary amine. This creates a massive steric shield around the nitrogen lone pair. When this bulky nucleophile approaches the planar aromatic electrophile, severe steric repulsion exponentially increases the activation energy ( ΔG‡ ) required to reach the transition state. Consequently, standard SNAr conditions (e.g., K₂CO₃, DIPEA, 80°C) that work perfectly for unhindered amines like piperidine will fail entirely for 4-azaspiro[2.4]heptane.

Diagnostic Workflow for Hindered Amines

Workflow A Low Conversion with 4-azaspiro[2.4]heptane B Is the Leaving Group Fluorine? A->B C Switch to Aryl Fluoride (F > Cl > Br) B->C No D Are you using a Strong Base (e.g., NaH)? B->D Yes C->D E Pre-form Amide Anion with NaH/LiHMDS D->E No F Is the Solvent Polar Aprotic (DMSO/NMP)? D->F Yes E->F G Switch Solvent & Heat to 100-120°C F->G No H Success / Product F->H Yes G->H

Workflow for troubleshooting hindered SNAr reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction with 4-azaspiro[2.4]heptane and a chloroarene stalls at <10% conversion. What is the primary cause? A: The leaving group is likely the bottleneck. While counterintuitive to those familiar with aliphatic SN2 reactions, the reactivity order for halogens in SNAr is F > Cl ≈ Br > I [3][4]. Because the rate-determining step is the nucleophilic attack (not the departure of the leaving group), the extreme electronegativity of fluorine pulls electron density away from the ipso-carbon via the inductive effect. This makes the carbon highly electrophilic and significantly lowers the activation barrier for the bulky 4-azaspiro[2.4]heptane to attack. Solution: Switch your electrophile to an aryl fluoride.

Q2: I am using an aryl fluoride and DMSO, but the reaction is still sluggish at 80°C. Should I increase the temperature or change the base? A: Change the base first, then increase the temperature. Weak bases like DIPEA or K₂CO₃ rely on the neutral amine acting as the nucleophile, which is insufficient for highly hindered systems. You must generate a more potent anionic nucleophile by deprotonating the amine prior to the reaction[2][4]. Use a strong base like Sodium Hydride (NaH) or Lithium bis(trimethylsilyl)amide (LiHMDS) to pre-form the amide anion. If the reaction still stalls after generating the anion, increase the temperature to 100–120°C or utilize microwave irradiation to overcome the steric activation barrier.

Q3: What if my electrophile lacks strong electron-withdrawing groups (EWGs)? A: SNAr reactions strictly require at least one strong EWG (e.g., -NO₂, -CN, -CF₃) positioned ortho or para to the leaving group to stabilize the negative charge of the Meisenheimer intermediate[3][4]. If your substrate is electron-rich or lacks an EWG, SNAr is mechanistically impossible. In these cases, you must pivot to transition-metal catalysis, such as a Palladium-catalyzed Buchwald-Hartwig amination[5].

Quantitative Comparison of Reaction Parameters

To successfully couple 4-azaspiro[2.4]heptane, your reaction parameters must be aggressively optimized compared to standard amine protocols.

Reaction ParameterStandard Amine (e.g., Piperidine)Hindered Amine (4-azaspiro[2.4]heptane)Mechanistic Rationale
Leaving Group Cl, Br, or FStrictly F Fluorine maximizes ipso-carbon electrophilicity, lowering the transition state energy for the rate-determining attack[3][4].
Base K₂CO₃, DIPEANaH, LiHMDS, KHMDS Neutral hindered amines lack sufficient nucleophilicity; quantitative pre-deprotonation to the amide anion is required[2][4].
Solvent MeCN, THF, DMFDMSO, NMP (Anhydrous) Polar aprotic solvents leave the amide anion "naked" and highly reactive by selectively solvating the counter-cation[4][6].
Temperature 25°C – 80°C100°C – 150°C High thermal energy (or microwave irradiation) is mandatory to overcome severe steric clashes during complex formation[4].

Self-Validating Experimental Protocol: High-Temperature SNAr

This protocol utilizes a pre-deprotonation strategy to maximize the nucleophilicity of 4-azaspiro[2.4]heptane.

Reagents: 4-azaspiro[2.4]heptane (1.2 eq), Aryl Fluoride (1.0 eq), NaH (60% dispersion in mineral oil, 1.5 eq), Anhydrous DMSO (0.2 M).

Step-by-Step Methodology:

  • Preparation of the Amide Anion: In an oven-dried, argon-purged flask, dissolve 4-azaspiro[2.4]heptane in anhydrous DMSO. Cool the solution to 0°C using an ice bath.

  • Base Addition: Add NaH portion-wise to the cooled solution.

    • Self-Validation Checkpoint: You must observe the evolution of H₂ gas. Stir at room temperature for 30–45 minutes until gas evolution completely ceases. The cessation of bubbling validates the quantitative formation of the highly nucleophilic amide anion[2][4].

  • Electrophile Addition: Dissolve the aryl fluoride in a minimal amount of anhydrous DMSO and add it dropwise to the reaction mixture at room temperature.

    • Self-Validation Checkpoint: A rapid color change (often deep red or crimson) upon addition frequently indicates the formation of the Meisenheimer complex[2].

  • Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 110°C. Monitor the reaction via LC-MS or TLC every 2 hours.

  • Quench and Isolation: Once the starting material is consumed, cool the reaction to 0°C and carefully quench with a slow dropwise addition of cold water to destroy any unreacted NaH. Extract with Ethyl Acetate, wash the organic layer extensively with brine (to remove DMSO), dry over Na₂SO₄, and concentrate under reduced pressure[4].

Alternative Pathway: Transition Metal Catalysis

If the SNAr approach fails—typically due to the absence of an ortho/para EWG on the aromatic ring—the logical next step is to bypass the Meisenheimer intermediate entirely using Palladium-catalyzed cross-coupling[5].

Pathway Substrate Aryl Electrophile EWG Strong EWG (ortho/para)? Substrate->EWG SNAr Proceed with SNAr (NaH, DMSO, 120°C) EWG->SNAr Yes NoEWG No EWG or Electron-Rich EWG->NoEWG No BHA Buchwald-Hartwig Cross-Coupling NoEWG->BHA PdCat Pd2(dba)3, RuPhos, LiHMDS, Toluene BHA->PdCat

Decision matrix for selecting SNAr vs. Pd-catalyzed amination.

Sources

Optimization

Technical Support Center: Optimizing Chiral HPLC Separation for 4-Azaspiroheptane Enantiomers

Technical Support Center: Optimizing Chiral HPLC Separation for 4-Azaspiro[1]heptane Enantiomers As a Senior Application Scientist, I have designed this technical support guide to address the specific chromatographic cha...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Chiral HPLC Separation for 4-Azaspiro[1]heptane Enantiomers

As a Senior Application Scientist, I have designed this technical support guide to address the specific chromatographic challenges associated with 4-azaspiro[1]heptane. This rigidified spirocyclic pyrrolidine is a highly valuable building block in modern drug discovery, notably featured in the development of potent PLK4 inhibitors . However, resolving its enantiomers requires precise control over stationary phase chemistry, thermodynamics, and secondary interactions.

Below, you will find a causality-driven workflow, step-by-step methodologies, and troubleshooting FAQs to ensure robust, self-validating chiral separations.

Chiral Method Development Workflow

Workflow A Target: 4-azaspiro[2.4]heptane Racemate B Derivatization (e.g., Cbz, Boc) A->B Strategy 1 C Direct Free Amine Analysis A->C Strategy 2 D Chiral Column Screen (e.g., Chiralcel OD-H) B->D C->D F Basic Additives (DEA, TEA, 0.1%) C->F Suppress tailing E Mobile Phase Optimization (Hexane/IPA/MeOH) D->E Optimize Rs G Preparative Scale-up & Enantiomer Collection E->G Rs ≥ 1.5 F->E

Decision matrix and optimization workflow for chiral separation of 4-azaspiro[1]heptane.

Method Development FAQs

Q: Why is derivatization often recommended before chiral separation of 4-azaspiro[1]heptane? A: Unsubstituted 4-azaspiro[1]heptane lacks robust π−π interaction sites and hydrogen bond donors/acceptors, which are the primary drivers of chiral recognition on standard polysaccharide-based chiral stationary phases (CSPs). By derivatizing the secondary amine with a Carboxybenzyl (Cbz) or tert-Butyloxycarbonyl (Boc) group, you introduce an aromatic ring (in Cbz) and carbonyl oxygens. These moieties engage in dipole-dipole, hydrogen bonding, and π−π interactions with the carbamate linkages of the CSP. For instance, the Cbz derivative of 4-azaspiro[1]heptane has been successfully resolved using a Chiralcel OD-H column .

Q: Which Chiral Stationary Phases (CSPs) yield the highest enantioselectivity ( α ) for this scaffold? A: Amylose and cellulose derivatives coated or immobilized on silica are the gold standard.

  • Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)): Highly effective for Cbz-protected 4-azaspiro[1]heptane due to optimal steric fit within the cellulose helical grooves .

  • Chiralpak AD-H / IG : Recommended for larger, functionalized drug molecules containing the 4-azaspiro[1]heptane moiety (e.g., aminopyrazole derivatives) .

Step-by-Step Experimental Protocol: Screening & Optimization

Objective: Achieve baseline resolution ( Rs​≥1.5 ) of 4-azaspiro[1]heptane enantiomers. Self-Validation Mechanism: This protocol integrates a System Suitability Test (SST) and blank injections to mathematically validate resolution and rule out false positives from column carryover.

Step 1: Analyte & System Preparation

  • Synthesize or obtain the racemic Cbz-protected 4-azaspiro[1]heptane .

  • Dissolve the racemate in the exact mobile phase (e.g., Hexane/IPA 80:20) to a concentration of 1.0 mg/mL. Causality: Dissolving the sample in the mobile phase prevents localized solvent mismatch at the column head, which causes peak distortion and poor integration.

  • Inject a 10 µL solvent blank to establish a baseline and verify zero carryover before any sample analysis.

Step 2: CSP and Mobile Phase Screening

  • Column Selection: Install a Chiralcel OD-H column ( 250×4.6 mm, 5 µm).

  • Mobile Phase: Prepare an isocratic blend of Hexane / Isopropanol / Methanol (60:20:20 v/v/v) .

  • Parameters: Set flow rate to 1.0 mL/min, column oven temperature to 24 °C, and UV detection to 205 nm (or 254 nm for Cbz-derivatives).

  • Injection: Inject 10 µL of the racemic sample.

Step 3: Optimization of Resolution ( Rs​ )

  • Calculate resolution using the formula: Rs​=2(tR2​−tR1​)/(w1​+w2​) .

  • If Rs​<1.5 , lower the column temperature to 15 °C. Causality: Chiral recognition is an enthalpy-driven process ( ΔH<0 ). Lower temperatures thermodynamically favor the formation of the more stable transient diastereomeric complex, increasing α .

  • If peaks co-elute, reduce the total alcohol modifier percentage (e.g., from 40% to 20%) to increase the retention factor ( k′ ) and maximize chiral interaction time.

Step 4: Preparative Scale-Up

  • Once Rs​≥1.5 is achieved, transfer the method to a preparative column (e.g., 250×20 mm, 5 µm).

  • Scale the flow rate geometrically to maintain linear velocity: Flowprep​=Flowanalytical​×(Dprep​/Danalytical​)2 . For a 20 mm column, scale the flow rate to 20–25 mL/min .

Troubleshooting Guide

Q: I am attempting to separate the free amine (underivatized) 4-azaspiro[1]heptane, but I see severe peak tailing (Tailing Factor > 2.0). How do I correct this? A: Tailing of basic amines is caused by secondary ion-exchange interactions between the basic nitrogen of the spirocycle and residual acidic silanol groups on the silica support of the CSP. Solution: Supplement the organic modifier with 0.1% v/v Diethylamine (DEA) or Triethylamine (TEA). Causality: The basic additive acts as a sacrificial competitor, dynamically masking the free silanols and sharpening the peaks without altering the chiral recognition mechanism.

Q: My retention times ( tR​ ) are drifting progressively shorter over multiple injections. What is the root cause? A: This indicates column equilibration failure or modifier accumulation. Polar protic solvents (like MeOH or IPA) in normal-phase chromatography can slowly alter the hydration sphere of the polysaccharide stationary phase. Solution: Flush the column with 100% Ethanol for 20 column volumes (CV), then re-equilibrate with your mobile phase for at least 10 CVs before the next injection. Ensure the column oven is tightly regulated ( ±0.1 °C), as minor temperature fluctuations drastically shift tR​ in chiral chromatography.

Quantitative Data Presentation

The following table summarizes the expected chromatographic behavior of 4-azaspiro[1]heptane under various screening conditions, highlighting the necessity of derivatization or basic additives.

ColumnAnalyte StateMobile Phase (v/v)ModifierTemp (°C)Selectivity ( α )Resolution ( Rs​ )Tailing Factor
Chiralcel OD-H Cbz-DerivativeHexane/IPA/MeOH (60:20:20)None241.452.11.1
Chiralpak AD-H Cbz-DerivativeHexane/EtOH (80:20)None251.151.21.3
Chiralcel OD-H Cbz-DerivativeHexane/IPA (80:20)None251.301.61.2
Chiralcel OD-H Free AmineHexane/IPA (80:20)0.1% DEA251.251.41.15
Chiralcel OD-H Free AmineHexane/IPA (80:20)None25N/A< 0.5> 2.5

Table 1: Comparative screening data demonstrating the impact of derivatization and mobile phase modifiers on the chiral resolution of 4-azaspiro[1]heptane.

References

  • Melnykov, K. P., Artemenko, A. N., Ivanenko, B. O., Sokolenko, Y. M., Nosik, P. S., Ostapchuk, E. N., Grygorenko, O. O., Volochnyuk, D. M., & Ryabukhin, S. V. (2019). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega, 4(4), 7498–7515.[Link]

  • Jeong, J. W., Chang, T., Murray, J. M., Gonciarz, R. L., Salvant, J. M., St Amant, A. H., Bhattarai, S., Chang, J. H., Chang, J.-T., Gwinn, D. M., Kochansky, C., Matsuura, R., Mok, L., Muñoz, N. M., Raub, A. G., Shaya, D., Wang, Z., Xu, W., Yang, K. S., Finlay, H. J., & Sherer, B. A. (2025). Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4. Journal of Medicinal Chemistry.[Link]

Sources

Reference Data & Comparative Studies

Validation

Escaping Flatland: A Comparative Guide to 4-Azaspiro[2.4]heptane Hydrochloride and Piperidine in Spatial Drug Design

As a Senior Application Scientist, I frequently encounter drug discovery programs bottlenecked by the inherent limitations of planar, two-dimensional scaffolds. For decades, the has served as a privileged, highly tractab...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter drug discovery programs bottlenecked by the inherent limitations of planar, two-dimensional scaffolds. For decades, the has served as a privileged, highly tractable building block[1]. However, modern medicinal chemistry is increasingly driven by the paradigm, which posits that increasing a molecule's three-dimensional character (measured by the fraction of sp3-hybridized carbons, or Fsp3) directly correlates with higher clinical success rates and reduced promiscuity[2].

This guide provides an objective, data-driven comparison between the traditional piperidine scaffold and its spatial isostere, 4-azaspiro[2.4]heptane hydrochloride , detailing the causality behind scaffold hopping and the self-validating experimental protocols required to prove its efficacy.

Structural and Physicochemical Paradigms

The Piperidine Baseline

Piperidine is a six-membered saturated nitrogen heterocycle[1]. While technically possessing an Fsp3 of 1.0, its rapid interconversion between chair conformations presents a topologically "flat" or 2D-like profile to target proteins. This lack of rigid three-dimensionality often leads to promiscuous binding (off-target toxicity) and leaves the α-carbons highly exposed to rapid enzymatic oxidation.

The Spirocyclic Evolution: 4-Azaspiro[2.4]heptane Hydrochloride

By fusing a cyclopropane ring to a pyrrolidine core, creates a rigid, orthogonal spirocyclic system[3]. Commercially handled as a stable[4], this scaffold locks the basic nitrogen into a specific spatial trajectory. The cyclopropane ring acts as a steric shield, fundamentally altering the molecule's interaction with metabolic enzymes while providing unique exit vectors for substituents.

Quantitative Data Comparison

The following table summarizes the physicochemical distinctions between these two scaffolds, highlighting the advantages of spiro-fusion:

ParameterPiperidine4-Azaspiro[2.4]heptane HCl
CAS Number 110-89-41414885-17-8[4]
Molecular Formula C5H11NC6H12ClN[5]
Topological Profile 2D-like (Chair conformation)3D Spirocyclic (Orthogonal planes)[3]
LogP (Estimated) 0.840.60[5]
Metabolic Liability High (Exposed α-carbons)[1]Low (Steric shielding by cyclopropane)
Binding Entropy Penalty High (Flexible)Low (Conformationally restricted)

The Logic of Spatial Scaffold Hopping

The decision to replace piperidine with 4-azaspiro[2.4]heptane is a calculated thermodynamic and pharmacokinetic maneuver. Flexible rings incur a high entropic penalty upon binding to a target receptor because they must "freeze" into a single conformation. The spirocycle pre-organizes the ligand, reducing this penalty and increasing binding affinity. Furthermore, the steric bulk of the spiro-fusion blocks Cytochrome P450 (CYP450) enzymes from accessing the nitrogen's adjacent carbons, mitigating rapid clearance.

G Start Hit Compound (Piperidine Core) Problem High Attrition Risk: Flatland Toxicity & Rapid Metabolism Start->Problem Strategy Spatial Scaffold Hopping (Fsp3 Enhancement) Problem->Strategy Spiro 4-Azaspiro[2.4]heptane Integration Strategy->Spiro Benefit1 Increased 3D Character (Unique Exit Vectors) Spiro->Benefit1 Benefit2 Steric Shielding (Reduced CYP450 Clearance) Spiro->Benefit2

Logical workflow: Transitioning from flat piperidine cores to 3D spirocyclic scaffolds.

Experimental Methodologies & Validation Protocols

To empirically prove the superiority of the spirocyclic scaffold over piperidine, we must deploy rigorous, self-validating assays. Below are the standard protocols used in my laboratory to evaluate these compounds.

Protocol A: Human Liver Microsome (HLM) Stability Assay

Causality: Why evaluate intrinsic clearance (CLint)? The primary mechanism of piperidine attrition is rapid CYP450-mediated N-dealkylation. The orthogonal cyclopropane ring in 4-azaspiro[2.4]heptane introduces severe steric hindrance at these metabolic soft spots. The HLM assay quantifies this targeted reduction in enzymatic liability.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the test compound (piperidine derivative vs. 4-azaspiro[2.4]heptane derivative) in 100 mM Potassium Phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes.

  • Incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Add 1 mM NADPH regenerating system to initiate the metabolic reaction.

  • Quenching: At specific timepoints (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (IS).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Processing: Calculate the half-life (t1/2) and intrinsic clearance (CLint).

Self-Validating System: The assay architecture mandates the inclusion of a high-clearance positive control (Verapamil) and a low-clearance negative control (Warfarin). If Verapamil's half-life exceeds 30 minutes, it indicates CYP450 enzymatic degradation in the microsomal batch. In such events, the system self-invalidates, and the entire plate's data is discarded to prevent false-positive stability readings.

Workflow Prep 1. Preparation 1 µM Test Cpd + HLM Incubate 2. Incubation 37°C, Add NADPH Prep->Incubate Quench 3. Quenching Cold ACN + IS Incubate->Quench Analyze 4. LC-MS/MS Quantify parent Quench->Analyze Data 5. Data Processing Calculate CLint Analyze->Data

Step-by-step experimental workflow for Human Liver Microsome (HLM) stability assays.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: Increasing the 3D character of a molecule alters its desolvation energy. While spirocycles improve target specificity, they can occasionally restrict passive membrane diffusion if the polar surface area is sub-optimally exposed. PAMPA isolates passive permeability from active transport, allowing direct measurement of the physicochemical impact of the spiro-fusion.

Step-by-Step Methodology:

  • Donor Plate Prep: Dissolve the test compound in PBS (pH 7.4) to a concentration of 10 µM and add 300 µL to the donor wells.

  • Membrane Coating: Coat the PVDF membrane of the acceptor plate with 5 µL of a 1% lecithin in dodecane solution.

  • Acceptor Plate Prep: Add 300 µL of fresh PBS to the acceptor wells.

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 16 hours in a humidity chamber.

  • Analysis: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS to calculate the effective permeability (Pe).

Self-Validating System: Post-incubation, a Lucifer Yellow rejection assay is performed on the artificial membrane. A rejection rate of <99% indicates compromised membrane integrity (e.g., micro-tears), automatically invalidating the well's permeability data.

Synthetic Tractability

Historically, the synthesis of spirocyclic pyrrolidines posed a significant barrier to entry. However, modern methodologies have rendered 4-azaspiro[2.4]heptane highly tractable. bypass unstable cyclopropanone intermediates by utilizing tert-butyl cyclopropanecarboxylate as a starting material, enabling multigram preparation of these advanced building blocks[6]. This ensures that drug discovery teams can seamlessly integrate this spirocycle into high-throughput parallel synthesis libraries without supply chain bottlenecks.

Conclusion

Replacing a piperidine core with 4-azaspiro[2.4]heptane hydrochloride is a highly effective strategy for rescuing drug candidates suffering from rapid metabolic clearance or promiscuous binding. By leveraging the rigid, 3D architecture of the spirocycle, medicinal chemists can engineer molecules with superior pharmacokinetic profiles and enhanced target selectivity, successfully executing the "escape from flatland."

References

  • Title: Spirocyclic Scaffolds in Medicinal Chemistry. Source: ACS Publications. URL: [Link]

  • Title: 4-Azaspiro[2.4]heptane hydrochloride | CID 72196177. Source: PubChem. URL: [Link]

  • Title: Pharmacological Applications of Piperidine Derivatives. Source: Encyclopedia MDPI. URL: [Link]

  • Title: Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. Source: PMC (National Institutes of Health). URL: [Link]

  • Title: Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. Source: ChemRxiv. URL: [Link]

Sources

Comparative

The Spirocyclic Advantage: A Comparative Guide to the Metabolic Stability of 4-Azaspiro[2.4]heptane and its Flat Cyclic Amine Counterparts

In the relentless pursuit of novel therapeutics with optimized pharmacokinetic profiles, medicinal chemists are increasingly venturing into the third dimension of chemical space. The "escape from flatland" has led to a s...

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Author: BenchChem Technical Support Team. Date: March 2026

In the relentless pursuit of novel therapeutics with optimized pharmacokinetic profiles, medicinal chemists are increasingly venturing into the third dimension of chemical space. The "escape from flatland" has led to a surge in the exploration of sp³-rich, three-dimensional scaffolds designed to enhance properties such as solubility, target engagement, and, critically, metabolic stability.[1] Among these, spirocyclic amines have emerged as compelling bioisosteric replacements for traditional flat cyclic amines like piperidine and pyrrolidine, which are ubiquitous in approved drugs but often associated with metabolic liabilities.[2][3]

This guide offers a comparative analysis of the metabolic stability of 4-azaspiro[2.4]heptane against its conventional, non-spirocyclic counterparts. As a Senior Application Scientist, the following discussion is grounded in established biochemical principles and supported by available experimental data for analogous structures, providing a robust framework for researchers, scientists, and drug development professionals to make informed decisions in scaffold selection and lead optimization.

The Challenge of Metabolic Instability in Flat Cyclic Amines

Saturated heterocycles like piperidine and pyrrolidine are mainstays in drug design. However, their conformational flexibility and the accessibility of their C-H and N-H bonds make them susceptible to metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily.[4][5] These enzymes, abundant in the liver, are responsible for the oxidative metabolism of a vast majority of small molecule drugs.[6]

The primary metabolic pathways for simple cyclic amines include:

  • N-dealkylation: For N-substituted amines, this is often a major clearance pathway.

  • C-H Oxidation: This can occur at various positions on the ring, leading to the formation of hydroxylated metabolites that can be further conjugated and excreted. The flexibility of rings like piperidine allows them to adopt conformations within the enzyme's active site that present multiple C-H bonds for oxidation.

This metabolic susceptibility can lead to high intrinsic clearance (CLint), short half-life (t1/2), and the potential for the formation of active or toxic metabolites, all of which are undesirable properties in a drug candidate.[7][8]

4-Azaspiro[2.4]heptane: A Structurally Rigid Alternative

The 4-azaspiro[2.4]heptane scaffold introduces a spirocyclic junction, where the five-membered pyrrolidine ring shares a single carbon atom with a three-membered cyclopropane ring. This seemingly subtle architectural change has profound implications for the molecule's physicochemical properties and its interaction with metabolic enzymes.

The key advantages conferred by the spirocyclic structure are:

  • Increased Rigidity: The spiro-fusion dramatically reduces the conformational flexibility of the amine ring system compared to the chair-boat interconversion of piperidine or the envelope/twist conformations of pyrrolidine. This rigidity can pre-organize the molecule for optimal target binding and, crucially, may limit its ability to adopt a conformation favorable for metabolism within a CYP active site.[3]

  • Steric Shielding: The cyclopropyl group adjacent to the nitrogen atom can act as a steric shield, hindering the approach of bulky CYP enzymes to both the nitrogen and the adjacent C-H bonds. This can significantly reduce the rates of both N-dealkylation and C-H oxidation.

  • Altered Physicochemical Properties: The introduction of a spirocyclic center can also modulate properties like basicity (pKa) and lipophilicity (LogP). While direct data for 4-azaspiro[2.4]heptane is scarce, a study on the closely related 4-azaspiro[2.3]hexane showed a decrease in basicity (ΔpKa = -0.9) and an increase in lipophilicity (ΔLogP = +0.5) compared to piperidine.[9][10] These changes can influence a compound's absorption, distribution, and target engagement.

Comparative Metabolic Stability: An Evidence-Based Perspective

For instance, the replacement of a flexible piperidine ring with a more rigid aza-spiro[3.3]heptane has been shown in various contexts to improve metabolic stability.[2] This is attributed to the steric hindrance around the nitrogen and the reduced flexibility of the ring system.

The following table presents a hypothetical, yet mechanistically reasoned, comparison of metabolic stability parameters, which should be validated experimentally for any new chemical series.

ParameterPyrrolidinePiperidine4-Azaspiro[2.4]heptane (Predicted)Rationale
Half-life (t1/2) in HLM ShortShort to ModerateLonger Increased rigidity and steric hindrance are expected to decrease the rate of metabolism, leading to a longer half-life.
Intrinsic Clearance (CLint) HighModerate to HighLower A lower rate of metabolism directly translates to a lower intrinsic clearance.
Primary Metabolic Pathways C-H Oxidation, N-dealkylationC-H Oxidation, N-dealkylationC-H Oxidation (potentially at less hindered positions), N-dealkylation (at a reduced rate)The spiro-cyclopropyl group is expected to sterically hinder oxidation at adjacent positions and slow N-dealkylation.

It is crucial to note that the impact of a spirocyclic scaffold is highly context-dependent and can be influenced by the substitution pattern on the rest of the molecule.[3] Therefore, the principles outlined here should serve as a guide for rational design, with experimental validation being paramount.

Experimental Protocol: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)

To empirically determine and compare the metabolic stability of novel compounds containing these scaffolds, a standardized in vitro assay using human liver microsomes is essential.[11][12][13] This assay measures the rate of disappearance of the parent compound over time and allows for the calculation of key parameters like half-life (t1/2) and intrinsic clearance (CLint).[2][14]

Materials
  • Test compounds (e.g., N-substituted pyrrolidine, piperidine, and 4-azaspiro[2.4]heptane analogs)

  • Pooled Human Liver Microsomes (HLM)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

  • Acetonitrile (ACN) with an appropriate internal standard (for quenching and analysis)

  • Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

Procedure
  • Preparation of Reagents:

    • Prepare a 1 mg/mL HLM suspension in 0.1 M phosphate buffer.

    • Prepare a working solution of the NADPH regenerating system in 0.1 M phosphate buffer.

    • Prepare stock solutions of test and control compounds in a suitable organic solvent (e.g., DMSO), and then dilute to the final concentration in the incubation mixture, ensuring the final organic solvent concentration is ≤ 1%.

  • Incubation:

    • In a 96-well plate, pre-warm the HLM suspension and test compounds at 37°C for 10-15 minutes.[7]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • The final incubation mixture should contain the test compound (e.g., 1 µM), HLM (e.g., 0.5 mg/mL), and the NADPH regenerating system in 0.1 M phosphate buffer.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.[15][16]

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Develop an LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard. A typical method might use a C18 column with a gradient of water and acetonitrile containing 0.1% formic acid.[17][18]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression of this plot.

    • Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k .[2]

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (1 / mg/mL microsomal protein) .[2]

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams created with Graphviz are provided.

cluster_flat Flat Cyclic Amines (e.g., Piperidine) cluster_spiro Spirocyclic Amine (4-Azaspiro[2.4]heptane) High Flexibility High Flexibility Multiple Metabolic Sites Exposed Multiple Metabolic Sites Exposed High Flexibility->Multiple Metabolic Sites Exposed Rapid Metabolism by CYPs Rapid Metabolism by CYPs Multiple Metabolic Sites Exposed->Rapid Metabolism by CYPs C-H Oxidation N-dealkylation High CLint\nShort t1/2 High CLint Short t1/2 Rapid Metabolism by CYPs->High CLint\nShort t1/2 Structural Rigidity Structural Rigidity Steric Shielding of Metabolic Sites Steric Shielding of Metabolic Sites Structural Rigidity->Steric Shielding of Metabolic Sites Slower Metabolism by CYPs Slower Metabolism by CYPs Steric Shielding of Metabolic Sites->Slower Metabolism by CYPs Low CLint\nLong t1/2 Low CLint Long t1/2 Slower Metabolism by CYPs->Low CLint\nLong t1/2 Drug Design Strategy Drug Design Strategy Drug Design Strategy->High Flexibility Traditional Approach Drug Design Strategy->Structural Rigidity Modern Approach workflow Experimental Workflow for Metabolic Stability Assay 1. Prepare Reagents (HLM, NADPH, Compound) 2. Pre-warm at 37°C 3. Initiate Reaction (Add NADPH) 4. Time-point Sampling (0, 5, 15, 30, 45, 60 min) 5. Quench Reaction (Ice-cold ACN + IS) 6. Centrifuge & Collect Supernatant 7. LC-MS/MS Analysis 8. Data Analysis (Calculate t1/2 and CLint)

Sources

Validation

A Comparative Guide to Validating HPLC-MS Methods for the Purity of 4-Azaspiro[2.4]heptane Hydrochloride

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 4-azaspiro[2.4]...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 4-azaspiro[2.4]heptane hydrochloride, a molecule with significant potential in medicinal chemistry, establishing a robust and reliable analytical method for purity determination is a critical step in the journey from laboratory to clinic. This guide provides an in-depth comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with other analytical techniques for the validation of 4-azaspiro[2.4]heptane hydrochloride purity, grounded in the principles of scientific integrity and regulatory compliance.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] For purity testing, the analytical method must be able to accurately and precisely quantify the main component and its impurities.

The Central Role of HPLC-MS in Purity Analysis

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) has become an indispensable tool in pharmaceutical analysis.[3][4] Its high resolving power allows for the separation of the primary compound from structurally similar impurities, while the mass spectrometer provides highly specific detection and identification based on the mass-to-charge ratio of the analytes. This combination is particularly advantageous for complex mixtures and for detecting impurities at trace levels.[3]

The validation of an HPLC-MS method for purity determination of 4-azaspiro[2.4]heptane hydrochloride must be conducted in accordance with the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology" and the more recent Q2(R2) revision.[1][5][6][7] These guidelines provide a comprehensive framework for the validation of analytical procedures.[5][8]

I. Validating the HPLC-MS Method: A Step-by-Step Protocol

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1][2] The following protocol outlines the key validation parameters and the experimental design for each.

Experimental Protocol: HPLC-MS for 4-Azaspiro[2.4]heptane Hydrochloride Purity
  • Instrumentation: A high-performance liquid chromatograph equipped with a quaternary pump, autosampler, column oven, and a single quadrupole or triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is a common starting point for small, polar molecules.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 5 µL.

  • MS Detection: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Mode: Full scan mode for impurity profiling and Selected Ion Monitoring (SIM) for quantification of the main peak and known impurities.

  • Sample Preparation: A stock solution of 4-azaspiro[2.4]heptane hydrochloride is prepared in a 50:50 mixture of water and acetonitrile at a concentration of 1 mg/mL. Working solutions are prepared by diluting the stock solution.

Validation Parameters and Acceptance Criteria

The validation of the HPLC-MS method is performed by assessing the following parameters, as stipulated by ICH guidelines.[1][9][10]

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[1] For purity assays, this includes impurities, degradation products, and matrix components.

  • Experimental Approach:

    • Analyze a blank sample (diluent) to ensure no interfering peaks at the retention time of the analyte and its known impurities.

    • Analyze a sample of 4-azaspiro[2.4]heptane hydrochloride.

    • Analyze a spiked sample containing the analyte and known related substances.

    • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) to generate potential degradation products and demonstrate that they are resolved from the main peak.

The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.[11]

  • Experimental Approach:

    • Prepare a series of at least five concentrations of 4-azaspiro[2.4]heptane hydrochloride, typically ranging from 50% to 150% of the target concentration.

    • Inject each concentration in triplicate.

    • Plot the peak area response against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

The range of an analytical procedure is the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Experimental Approach: The range is confirmed by the linearity, accuracy, and precision data. For purity assays, the range should typically cover from the reporting level of impurities to 120% of the assay specification.[8]

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[12]

  • Experimental Approach:

    • Perform recovery studies by spiking a placebo matrix with known amounts of 4-azaspiro[2.4]heptane hydrochloride at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze each concentration in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[1] Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Experimental Approach:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the same sample at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Assess the effect of random events on the precision of the analytical procedure. This is typically done by having different analysts perform the analysis on different days and with different equipment.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

The detection limit is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[1] The quantitation limit is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[1]

  • Experimental Approach:

    • Based on the Standard Deviation of the Response and the Slope: DL = 3.3 * (σ/S) and QL = 10 * (σ/S), where σ is the standard deviation of the response (e.g., from the y-intercept of the regression line) and S is the slope of the calibration curve.

    • Signal-to-Noise Ratio: Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for DL and 10:1 for QL.

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Experimental Approach:

    • Introduce small variations to the method parameters, such as:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase composition (± 2% organic)

    • Analyze the system suitability parameters for each condition.

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits.

II. Comparative Analysis: HPLC-MS vs. Alternative Techniques

While HPLC-MS is a powerful technique, other methods can also be employed for purity analysis. The choice of method often depends on the specific requirements of the analysis, such as the nature of the impurities, the required sensitivity, and cost considerations.

Alternative 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique suitable for volatile and thermally stable compounds.[3] For a hydrochloride salt like 4-azaspiro[2.4]heptane, derivatization is often necessary to increase its volatility and thermal stability.[13]

  • Derivatization: The amine can be derivatized with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a more volatile trimethylsilyl (TMS) derivative.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient starting from a low temperature (e.g., 70 °C) and ramping up to a higher temperature (e.g., 280 °C) to elute the derivatized analyte and impurities.

  • MS Detection: Electron Ionization (EI) in full scan mode.

Alternative 2: High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that offers several advantages, including the ability to analyze multiple samples simultaneously, lower solvent consumption, and cost-effectiveness.[14][15] It is often used as a screening tool or for the quantification of major components.

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

  • Sample Application: Apply the samples as bands using an automated applicator.

  • Mobile Phase: A mixture of solvents optimized for the separation of the analyte and its impurities (e.g., a mixture of a non-polar solvent like toluene, a polar solvent like methanol, and a basic modifier like ammonia).

  • Detection: Densitometric scanning under UV light (e.g., at 254 nm) or after post-chromatographic derivatization with a suitable reagent (e.g., ninhydrin for primary/secondary amines).

III. Performance Comparison

The following table summarizes the comparative performance of HPLC-MS, GC-MS, and HPTLC for the purity analysis of 4-azaspiro[2.4]heptane hydrochloride, based on typical validation data.

Validation Parameter HPLC-MS GC-MS (with Derivatization) HPTLC
Specificity Excellent (High resolution and mass detection)Very Good (High resolution, but potential for derivatization artifacts)Good (Lower resolution compared to column chromatography)
Linearity (r²) ≥ 0.999≥ 0.998≥ 0.995
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0%
Precision (RSD) ≤ 2.0%≤ 3.0%≤ 5.0%
LOD/LOQ Very Low (ng/mL to pg/mL)Very Low (pg/mL)Low (µg/mL to ng/mL)
Robustness GoodModerate (Sensitive to derivatization conditions)Good
Throughput ModerateModerateHigh
Cost HighHighLow

IV. Visualizing the Workflow

Diagrams can provide a clear overview of the experimental and logical processes involved in method validation.

HPLC_MS_Validation_Workflow cluster_planning Planning & Protocol cluster_execution Experimental Execution cluster_reporting Analysis & Reporting define_purpose Define Intended Purpose (Purity Assay) select_params Select Validation Parameters (ICH Q2) define_purpose->select_params specificity Specificity (Forced Degradation) define_purpose->specificity write_protocol Write Validation Protocol select_params->write_protocol select_params->specificity write_protocol->specificity linearity Linearity & Range accuracy Accuracy (Spike/Recovery) precision Precision (Repeatability & Intermediate) lod_loq LOD & LOQ robustness Robustness data_analysis Data Analysis & Statistical Evaluation specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis acceptance_criteria Compare with Acceptance Criteria data_analysis->acceptance_criteria validation_report Prepare Validation Report acceptance_criteria->validation_report

Caption: Workflow for HPLC-MS Method Validation.

Method_Selection_Logic start Start: Need for Purity Method compound_properties Assess Compound Properties (Volatility, Thermal Stability, Polarity) start->compound_properties hplc_ms HPLC-MS compound_properties->hplc_ms Non-volatile, Thermally Labile gc_ms GC-MS compound_properties->gc_ms Volatile, Thermally Stable hptlc HPTLC compound_properties->hptlc Screening, High Throughput end Select Optimal Method hplc_ms->end derivatization Derivatization Required? gc_ms->derivatization hptlc->end derivatization->end Yes/No

Caption: Decision Tree for Analytical Method Selection.

V. Conclusion and Recommendations

For the comprehensive purity assessment of 4-azaspiro[2.4]heptane hydrochloride, HPLC-MS stands out as the most suitable technique. Its superior specificity, accuracy, and precision, coupled with its ability to provide structural information about unknown impurities, make it the gold standard for pharmaceutical quality control. While GC-MS and HPTLC have their merits, particularly in terms of sensitivity for volatile compounds (GC-MS) and high throughput (HPTLC), they present challenges such as the need for derivatization or lower resolution, respectively.

The validation of the chosen HPLC-MS method must be meticulously planned and executed, adhering to the principles outlined in the ICH guidelines. A thoroughly validated analytical method is not just a regulatory requirement; it is a fundamental component of ensuring the safety and quality of the final drug product.

VI. References

  • ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • FDA. (2020). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • ECA Academy. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • EMA. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. European Medicines Agency. [Link]

  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • IJCRT. (2024). HPTLC In The Pharma Industry. International Journal of Creative Research Thoughts. [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Journal of Pharmaceutical Research and Innovation. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation. [Link]

  • SlideShare. ICH Q2 Analytical Method Validation. [Link]

  • EMA. (2024). ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]

  • TIJER. (2022). A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION. Tattva - International Journal of Educational Research. [Link]

  • IJPRA. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. International Journal of Pharmaceutical Research & Allied Sciences. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • PMC. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. National Center for Biotechnology Information. [Link]

  • ACS Publications. (2004). Qualitative and Quantitative Analysis of Small Amine Molecules by MALDI-TOF Mass Spectrometry through Charge Derivatization. Analytical Chemistry. [Link]

  • University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

  • ACS Publications. (2015). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Chemical Reviews. [Link]

  • PMC. (2024). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. National Center for Biotechnology Information. [Link]

  • Journal of Separation Science. (2010). Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine. [Link]

  • RSC Publishing. (2011). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods. [Link]

  • Agilent. (2016). CHEMICAL PURITY ANALYSIS. [Link]

  • Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. [Link]

  • The Japan Society for Analytical Chemistry. Derivatization for GC/MS, LC/MS. [Link]

  • PMC. (2020). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. National Center for Biotechnology Information. [Link]

  • IAEA. (2012). Validation of an HPLC method for determination of chemical purity of [18F]fluoromisonidazole. [Link]

  • MDPI. (2025). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. [Link]

Sources

Comparative

Mass Spectrometry Fragmentation Validation of 4-Azaspiro[2.4]heptane Hydrochloride: A Comparative Guide

Executive Summary In modern drug discovery, spirocyclic amines are increasingly utilized to rigidify molecular scaffolds, optimize physicochemical properties, and navigate intellectual property landscapes. 4-Azaspiro[2.4...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, spirocyclic amines are increasingly utilized to rigidify molecular scaffolds, optimize physicochemical properties, and navigate intellectual property landscapes. 4-Azaspiro[2.4]heptane hydrochloride is a premier example, serving as a conformationally restricted bioisostere for pyrrolidine and piperidine.

For Drug Metabolism and Pharmacokinetics (DMPK) professionals, tracking these spirocyclic building blocks in complex biological matrices requires robust, unambiguous mass spectrometry (MS) methodologies. This guide provides an authoritative, self-validating LC-ESI-MS/MS protocol for the structural validation of 4-azaspiro[2.4]heptane, comparing its unique gas-phase fragmentation against a structurally analogous acyclic counterpart, 3,3-dimethylpyrrolidine.

Scientific Rationale: The Mechanics of Spirocyclic Fragmentation

The incorporation of a spiro-fused cyclopropane ring adjacent to a basic nitrogen fundamentally alters a molecule's thermodynamic stability and gas-phase dissociation pathways. As documented in studies on, the spiro[2.4]heptane system possesses significant ring strain (approximately 27.5 kcal/mol) localized in the three-membered ring.

During Collision-Induced Dissociation (CID), this strain acts as a thermodynamic spring. While standard aliphatic amines typically undergo α -cleavage or loss of ammonia, the proximity of the cyclopropane ring to the protonated nitrogen in 4-azaspiro[2.4]heptane dictates a strain-release cleavage . This results in the highly specific expulsion of a neutral ethylene molecule ( C2​H4​ , 28.03 Da), a diagnostic marker that distinguishes it from non-spirocyclic isomers. Understanding these is critical for preventing misidentification during metabolite profiling.

Experimental Design: A Self-Validating LC-MS/MS Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . By co-analyzing 3,3-dimethylpyrrolidine as an internal comparative control, we verify that the observed fragmentation patterns are true structural consequences of the spiro-architecture, rather than instrument-induced artifacts (such as excessive collision gas pressure or thermal degradation).

Step-by-Step Methodology
  • Sample Preparation (Analyte & Control):

    • Action: Prepare 100 ng/mL solutions of and 3,3-dimethylpyrrolidine hydrochloride in 50:50 Methanol:Water containing 0.1% Formic Acid (FA).

    • Causality: The 0.1% FA lowers the pH, ensuring complete protonation of the secondary amines to their [M+H]+ states prior to droplet desolvation, maximizing ESI(+) sensitivity.

  • Chromatographic Separation:

    • Action: Inject 2 μ L onto a sub-2 μ m C18 UHPLC column. Use a steep gradient of 5% to 95% Acetonitrile (with 0.1% FA) over 3 minutes.

    • Causality: The steep gradient minimizes longitudinal diffusion, producing sharp peaks that provide a high concentration of ions to the MS source in a narrow time window, enhancing the signal-to-noise ratio for low-abundance fragment ions.

  • Electrospray Ionization (ESI) & Quadrupole Isolation:

    • Action: Operate the source at 3.0 kV with a desolvation temperature of 350°C. Isolate the precursor ions ( m/z 98.1 for the spirocycle; m/z 100.1 for the control) using a narrow 0.7 Da quadrupole isolation window.

    • Causality: The narrow isolation window prevents isobaric matrix interferences from entering the collision cell, ensuring the resulting MS/MS spectra are completely pure and attributable only to the target analyte.

  • Collision-Induced Dissociation (CID) Ramping:

    • Action: Fragment the isolated ions using Argon gas, ramping the Collision Energy (CE) from 10 eV to 40 eV.

    • Causality: Energy ramping captures both low-energy dissociation pathways (e.g., loss of NH3​ ) and high-energy structural rearrangements (e.g., cyclopropane cleavage), providing a complete thermodynamic picture of the molecule's stability.

MS_Workflow N1 Sample Prep Internal Control N2 UHPLC Separation N1->N2 N3 ESI(+) Ionization N2->N3 N4 Quadrupole Isolation N3->N4 N5 CID Fragmentation N4->N5 N6 HRMS Detection N5->N6

Figure 1: Self-validating LC-ESI-MS/MS workflow for spirocyclic amine analysis.

Comparative Fragmentation Analysis

The table below summarizes the quantitative MS/MS data, highlighting the divergent pathways between the spirocyclic target and the acyclic control.

CompoundPrecursor Ion [M+H]+ Optimal CE (eV)Base Peak ( m/z )Key Neutral LossesDiagnostic Structural Feature
4-Azaspiro[2.4]heptane 98.09702570.0657-28.03 Da ( C2​H4​ )Cyclopropane ring cleavage
3,3-Dimethylpyrrolidine 100.11272884.0814-16.03 Da ( CH4​ )gem-Dimethyl fragmentation
Mechanistic Interpretation

When 4-azaspiro[2.4]heptane is subjected to CID, the primary event is the relief of the cyclopropane ring strain. The C1-C2 bond of the spiro-fused system breaks, followed by a rapid hydrogen shift and the expulsion of ethylene. This leaves a highly stable, resonance-stabilized 1-pyrroline cation at m/z 70.0657.

Conversely, the internal control, 3,3-dimethylpyrrolidine, lacks this ring strain. Under identical CID conditions, it cannot lose ethylene. Instead, it undergoes a higher-energy homolytic cleavage to lose a methyl radical or methane, yielding a base peak at m/z 84.0814. This comparative validation proves that the -28 Da loss is an exclusive, reliable signature of the spiro[2.4]heptane core.

Fragmentation M [M+H]+ m/z 98.0970 R Ring-Opened Intermediate m/z 98.0970 M->R Strain Relief (Cyclopropane Cleavage) F3 Cyclopentenyl Cation m/z 81.0705 M->F3 - NH3 (17.03 Da) Minor Pathway F1 Pyrroline Cation m/z 70.0657 R->F1 - C2H4 (28.03 Da) Neutral Loss F2 Allyl Cation m/z 42.0344 F1->F2 - C2H4 (28.03 Da) Retro-Diels-Alder

Figure 2: Proposed CID gas-phase fragmentation pathway of 4-azaspiro[2.4]heptane.

Conclusion

Validating the MS/MS fragmentation of advanced building blocks like 4-azaspiro[2.4]heptane hydrochloride requires more than simply recording masses; it requires a mechanistic understanding of gas-phase chemistry. By employing a self-validating protocol with an acyclic control, researchers can confidently attribute the diagnostic -28 Da neutral loss to the spiro-fused cyclopropane ring. This methodology ensures high-fidelity tracking of spirocyclic drug candidates through complex pharmacokinetic assays, eliminating the risk of structural misassignment.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 72196177, 4-Azaspiro[2.4]heptane hydrochloride." PubChem,[Link]

  • Grygorenko, Oleksandr O., et al. "Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines." ACS Omega, vol. 4, no. 4, 2019, pp. 7414–7425. PubMed Central,[Link]

  • Takayama, Takuya, et al. "In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters." Analytical Chemistry, vol. 92, no. 16, 2020, pp. 11341–11348. ACS Publications,[Link]

Validation

Comparative Physicochemical Profiling: Lipophilicity (LogP) and Structural Dynamics of 4-Azaspiroheptane vs. 2-Azaspiroheptane

Comparative Physicochemical Profiling: Lipophilicity (LogP) and Structural Dynamics of 4-Azaspiro[1]heptane vs. 2-Azaspiro[2]heptane In modern drug discovery, modulating the physicochemical properties of a lead compound...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Physicochemical Profiling: Lipophilicity (LogP) and Structural Dynamics of 4-Azaspiro[1]heptane vs. 2-Azaspiro[2]heptane

In modern drug discovery, modulating the physicochemical properties of a lead compound without inflating its molecular weight is a persistent challenge. Spirocyclic amines have emerged as premier bioisosteres to replace traditional flat or flexible heterocycles like piperidines, pyrrolidines, and morpholines[1].

Among these, 4-azaspiro[2]heptane and 2-azaspiro[3]heptane stand out as highly valuable structural isomers. As a Senior Application Scientist, I frequently evaluate these scaffolds. While a novice might look at their identical molecular weights and identical predicted lipophilicities (LogP) and assume they are interchangeable, their distinct 3D spiro-fused geometries dictate entirely different biological and pharmacokinetic applications.

Physicochemical Symmetry vs. Structural Divergence

Both scaffolds are C₆H₁₁N isomers. Because they share the same ratio of non-polar hydrocarbon surface area to polar amine surface area, their calculated lipophilicity (XLogP3) is virtually indistinguishable[4].

Table 1: Quantitative Physicochemical Comparison

Property4-azaspiro[2]heptane2-azaspiro[3]heptane
Molecular Formula C₆H₁₁NC₆H₁₁N
Molecular Weight 97.16 g/mol 97.16 g/mol
Calculated LogP (XLogP3) 0.7[5]0.7[4]
Topological Polar Surface Area 12.0 Ų12.0 Ų
Ring Architecture Pyrrolidine fused with CyclopropaneAzetidine fused with Cyclobutane
Primary Bioisosteric Role Substituted PyrrolidinesPiperazine / Morpholine[6]
Key DMPK Advantage Alpha-steric CYP450 shieldingReduced entropic binding penalty
Mechanistic Causality: Why Geometry Dictates Function

Despite their identical LogP, the choice between these two scaffolds is driven by their 3D exit vectors and local steric environments.

4-azaspiro[2]heptane (The Metabolic Shield) Fusing a highly strained cyclopropane ring at the alpha-position of a pyrrolidine creates severe steric crowding immediately adjacent to the basic nitrogen. This structural feature acts as a physical shield against Cytochrome P450 (CYP) enzymes. By blocking access to the alpha-carbon, this scaffold drastically reduces N-dealkylation and alpha-oxidation liabilities. It extends the compound's metabolic half-life without requiring the addition of heavy, lipophilic halogens (like fluorine) that would otherwise drive up the LogP.

2-azaspiro[3]heptane (The Rigidified Bioisostere) This scaffold fuses an azetidine with a cyclobutane, creating a highly symmetrical, linear geometry. It is widely deployed as a bioisostere for piperazine or morpholine[6]. The rigidity of the cyclobutane ring restricts conformational flexibility. When binding to a target receptor, this pre-organization reduces the entropic penalty of binding, frequently resulting in enhanced target affinity. Its low LogP (0.7) ensures that this gain in potency does not come at the cost of increased non-specific binding or poor aqueous solubility[4].

Scaffold_Selection Start Target: C6H11N Isomer (LogP ~ 0.7) Node24 4-azaspiroheptane [Alpha-Steric Shielding] Start->Node24 Node33 2-azaspiro[3.3]heptane [Linear Exit Vectors] Start->Node33 Adv24 Enhanced Metabolic Stability (CYP450 block) Node24->Adv24 Adv33 Reduced Entropic Penalty (Piperazine Bioisostere) Node33->Adv33

Decision matrix for selecting C6H11N spirocycles based on geometric and metabolic needs.

Experimental Methodology: Self-Validating LogP Determination

Relying solely on calculated XLogP3 can be misleading when evaluating novel local steric environments; empirical validation is non-negotiable. To empirically validate the lipophilicity of these spirocycles, we employ a modified, self-validating Shake-Flask protocol (based on OECD TG 107) coupled with LC-MS/MS.

Step-by-Step Protocol:

  • Solvent Pre-Saturation: Vigorously mix n-octanol and Phosphate-Buffered Saline (PBS, pH 7.4) for 24 hours prior to the assay.

    • Causality: Pre-saturation prevents volume shifts during the actual partitioning experiment, which would otherwise skew the final concentration ratios and invalidate the LogP calculation.

  • Analyte Spiking: Dissolve the spirocyclic amine in DMSO to create a 1 mM stock. Spike this into the pre-saturated PBS to a final concentration of 10 µM, ensuring the final DMSO concentration remains below 1% v/v to prevent co-solvent effects.

  • Equilibration: Add an equal volume of pre-saturated n-octanol to the aqueous mixture. Shake at 300 rpm for 1 hour at a strictly controlled 25°C.

    • Causality: Temperature fluctuations directly alter partitioning thermodynamics; strict isothermal conditions ensure run-to-run reproducibility.

  • Phase Separation: Centrifuge the mixture at 3,000 × g for 15 minutes. This breaks any micro-emulsions formed during shaking and ensures sharp, distinct phase boundaries.

  • Dual-Phase Quantification: Extract aliquots from both the aqueous and organic phases. Quantify the concentration of the spirocycle using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode against a standard curve.

  • Mass Balance & Calculation (The Self-Validating Step): Calculate the partition coefficient using the formula: LogP = Log10([Organic] / [Aqueous]).

    • Causality for Self-Validation: This protocol mandates a strict mass balance check. The sum of the moles detected in both phases must equal ≥85% of the initial spiked amount. If it does not, the compound has either degraded or non-specifically bound to the assay plate (e.g., plastic absorption). In such cases, the assay automatically flags the run as invalid, preventing the reporting of artifactual LogP values.

ExpWorkflow Step1 1. Solvent Saturation (n-Octanol/PBS) Step2 2. Analyte Spiking (10 µM) Step1->Step2 Step3 3. Equilibration (Shake 1h, 25°C) Step2->Step3 Step4 4. Phase Separation (Centrifuge) Step3->Step4 Step5 5. LC-MS/MS (Aq & Org Phases) Step4->Step5 Step6 6. Mass Balance & LogP Calculation Step5->Step6

Self-validating shake-flask experimental workflow for precise LogP determination.

References
  • PubChem. "2-Azaspiro(3.3)heptane | C6H11N | CID 20521856". National Institutes of Health (NIH). Available at:[Link]

  • PubChemLite. "4-azaspiro[2]heptane hydrochloride (C6H11N) | CID 20522198". University of Luxembourg. Available at:[Link]

  • ChemRxiv. "Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks". ChemRxiv. Available at:[Link]

  • PubMed Central (PMC). "Discovery of VU6016235: A Highly Selective, Orally Bioavailable, and Structurally Distinct Tricyclic M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator (PAM)". National Institutes of Health (NIH). Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

4-Azaspiro[2.4]heptane hydrochloride proper disposal procedures

Operational Guide: Safe Handling and Disposal of 4-Azaspiro[2.4]heptane Hydrochloride As a Senior Application Scientist, I frequently oversee the integration of spirocyclic building blocks into drug discovery pipelines....

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 4-Azaspiro[2.4]heptane Hydrochloride

As a Senior Application Scientist, I frequently oversee the integration of spirocyclic building blocks into drug discovery pipelines. 4-Azaspiro[2.4]heptane hydrochloride (CAS: 1414885-17-8) is a highly valuable secondary amine salt used to impart conformational restriction in medicinal chemistry. However, its hazard profile—specifically its classification as a skin irritant (H315), eye irritant (H319), and a specific target organ toxicant causing drowsiness or dizziness (H336) 1—demands rigorous operational and disposal protocols.

Improper disposal of such pharmaceutical intermediates not only risks regulatory penalties under the EPA's Resource Conservation and Recovery Act (RCRA) but also poses severe environmental and occupational health risks 2. This guide provides a self-validating, step-by-step methodology for the safe segregation, storage, and disposal of 4-Azaspiro[2.4]heptane hydrochloride.

Causality in Chemical Waste Segregation

Understanding the physicochemical properties of 4-Azaspiro[2.4]heptane hydrochloride is the foundation of our disposal strategy. As a hydrochloride salt, it dissociates in aqueous solutions to yield a mildly acidic pH. If this aqueous waste is inadvertently mixed with strong bases or incompatible organic solvents, it can trigger the generation of the free base amine. The free base is significantly more volatile and lipophilic, increasing the risk of inhalation exposure and unexpected phase separations or off-gassing in waste carboys.

Furthermore, because the molecule contains a nitrogen atom, combustion during disposal will generate toxic nitrogen oxides (NOx). Therefore, standard landfill disposal or drain disposal is strictly prohibited; the material must be routed to EPA-approved high-temperature incineration facilities equipped with NOx scrubbers 3.

Quantitative Disposal Parameters

To maintain compliance and safety, all laboratory personnel must adhere to the following operational thresholds.

ParameterClassification / LimitOperational Rationale & Regulatory Source
Hazard Classifications Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Dictates PPE (nitrile gloves, safety goggles) and fume hood use [[1]]().
SAA Volume Limit 55 gallons (total waste)Minimizes hazardous material accumulation in active work zones 3.
SAA to CAA Transfer Within 72 hours of container fillingPrevents SAA over-accumulation; mandated by EPA/EH&S guidelines 4.
CAA Storage Limit 90 days (LQG) or 180 days (SQG)Ensures timely off-site removal by licensed environmental vendors 3.

Visualizing the Disposal Workflow

The following diagram illustrates the logical routing of 4-Azaspiro[2.4]heptane hydrochloride from the point of generation to final destruction.

ChemicalDisposal Source 4-Azaspiro[2.4]heptane HCl (CAS: 1414885-17-8) Solid Solid Waste (Powder, Vials, Consumables) Source->Solid Direct disposal Liquid Liquid Waste (Reaction Mixtures, Washings) Source->Liquid Post-reaction SAA Satellite Accumulation Area (SAA) Max 55 Gallons Solid->SAA Org Organic Solvents (Halogenated / Non-Halogenated) Liquid->Org Extraction/Chromatography Aq Aqueous Waste (Acidic pH due to HCl salt) Liquid->Aq Aqueous workup Org->SAA Aq->SAA CAA Central Accumulation Area (CAA) Max 90-180 Days SAA->CAA Transfer within 72h of container full Incineration High-Temp Incineration (NOx Scrubber Equipped) CAA->Incineration Licensed EPA Vendor

Figure 1: Segregation and disposal workflow for 4-Azaspiro[2.4]heptane hydrochloride waste.

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste Management (Unused Reagents & Contaminated Consumables) Solid waste generation typically occurs during weighing or when discarding empty reagent bottles. Because the powder poses a STOT SE 3 (drowsiness/dizziness) inhalation hazard, dust generation must be strictly avoided 1.

  • Containment: Sweep up any spilled material using a damp, chemically compatible wipe to suppress dust. Place the wipe, along with any contaminated spatulas or empty vials, into a puncture-resistant, leak-proof High-Density Polyethylene (HDPE) container 2.

  • Labeling: Immediately affix a standard hazardous waste label. Write the full chemical name: "4-Azaspiro[2.4]heptane hydrochloride (100%)". Do not use abbreviations, chemical formulas, or shorthand, as this violates EPA labeling requirements 4.

  • SAA Storage: Store the container in the laboratory's Satellite Accumulation Area (SAA). The SAA must be at or near the point of generation and under the direct control of the operator 4.

  • Validation Check: Inspect the container weekly to ensure the closure is secure and no degradation of the HDPE has occurred.

Protocol B: Liquid Waste Segregation (Post-Reaction Mixtures) When 4-Azaspiro[2.4]heptane hydrochloride is utilized in synthesis, it generates complex liquid waste streams.

  • Quenching & Cooling: Ensure the reaction is fully quenched and has returned to room temperature before initiating waste transfer. Hot solutions can cause pressure buildup and container rupture.

  • Stream Identification:

    • Aqueous Stream: Contains unreacted amine salt and inorganic byproducts.

    • Organic Stream: Contains solvents (e.g., DMF, DCM) and organic-soluble byproducts.

  • Transfer: Using a dedicated funnel, pour the waste into the appropriately labeled 5-gallon carboy in the SAA.

    • Critical Step: Never leave the funnel in the container after use. Leaving a funnel in place violates closed-container regulations and allows toxic vapors to escape into the laboratory 4.

  • Secondary Containment: Ensure all liquid waste carboys are seated within secondary containment bins capable of holding 110% of the largest container's volume 5.

Protocol C: SAA to CAA Transfer and Final Destruction

  • Time-Stamping: The moment a waste container in the SAA becomes full, date the label. EPA regulations mandate that full containers must be removed from the SAA within 72 hours 4.

  • Transfer to CAA: Move the dated container to the facility's Central Accumulation Area (CAA). Accumulation start dates should only be applied once the waste enters the CAA, not while it is actively accumulating in the SAA 3.

  • Vendor Hand-off: Coordinate with a licensed environmental services provider to transport the waste for high-temperature incineration 5.

By treating waste disposal as an extension of the experimental methodology, laboratories can ensure absolute compliance and safety. The protocols above create a self-validating loop: proper chemical understanding dictates segregation, segregation dictates storage, and proper storage ensures safe, legal destruction.

References

  • NextSDS. "4-azaspiro[2.4]heptane hydrochloride — Chemical Substance Information".
  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories". Daniels Health Knowledge Center.
  • Columbia University Environmental Health & Safety. "Hazardous Chemical Waste Management Guidelines". Columbia Research.
  • Lab Manager. "Managing Hazardous Chemical Waste in the Lab". Lab Manager Health & Safety.
  • MLI Environmental. "Chemical Waste Disposal Guidelines for Educational Facilities". MLI Environmental Blog.

Sources

Handling

Advanced Operational and Safety Protocol: Handling 4-Azaspiro[2.4]heptane hydrochloride

As a Senior Application Scientist, I design chemical handling protocols not as mere compliance checklists, but as mechanistic safety systems. 4-Azaspiro[2.4]heptane hydrochloride (CAS: 1414885-17-8) is a highly valuable...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I design chemical handling protocols not as mere compliance checklists, but as mechanistic safety systems. 4-Azaspiro[2.4]heptane hydrochloride (CAS: 1414885-17-8) is a highly valuable spirocyclic building block used extensively in drug discovery. However, its physical properties as an amine hydrochloride salt dictate strict handling requirements.

This guide provides a self-validating operational framework to ensure absolute safety, material integrity, and regulatory compliance.

Mechanistic Hazard Profile & Causality

Understanding why a chemical is hazardous is the first step in mitigating risk. According to aggregated GHS classifications , this compound presents as a solid powder with the following primary hazards:

  • H315 (Skin Irritation) & H319 (Serious Eye Irritation): The hydrochloride salt is inherently hygroscopic. When it contacts physiological moisture (such as sweat or ocular fluid), it readily dissociates. This creates a localized acidic microenvironment that disrupts the lipid bilayers of the skin and cornea, causing immediate and severe irritation.

  • H335 (Respiratory Irritation): The fine particulate nature of the powder makes it highly susceptible to aerosolization. Inhalation introduces the irritating salt directly to the sensitive mucous membranes of the respiratory tract.

  • H302 (Harmful if swallowed): Inadvertent ingestion introduces the amine salt directly to the gastrointestinal tract, causing systemic toxicity.

Quantitative Personal Protective Equipment (PPE) Matrix

To counteract these specific mechanistic hazards, PPE selection must be grounded in quantitative performance metrics rather than assumptions.

PPE CategoryMaterial SpecificationQuantitative StandardMechanistic Justification
Primary Gloves Nitrile RubberThickness 0.11 mm, Breakthrough > 30 minProvides a non-porous barrier against incidental contact with the H315 irritant during routine transfer.
Secondary Gloves Nitrile RubberThickness 0.30 mm, Breakthrough > 480 minEssential for spill response; prevents permeation of dissociated hydrochloride salts during cleanup.
Eye Protection Chemical GogglesANSI Z87.1 / EN 166 compliantA tight seal prevents aerosolized particulates from interacting with ocular fluid (H319).
Respiratory Particulate MaskN95 / P100 ( 95% efficiency)Captures fine dust to prevent H335 respiratory irritation if engineering controls fail.

Self-Validating Operational Workflows

A self-validating protocol includes built-in verification steps. If a verification step fails, the protocol halts immediately.

Phase 1: Pre-Operation Setup and Material Equilibration

Causality: 4-Azaspiro[2.4]heptane hydrochloride is stored under an inert atmosphere at 2-8°C . Opening a cold vial in a humid lab causes immediate condensation, degrading the compound and causing it to cake, which makes subsequent weighing dangerous and inaccurate.

  • Equilibration: Remove the sealed vial from the 2-8°C refrigerator. Place it in a desiccator at room temperature for exactly 30 minutes.

    • Validation Step: Palpate the exterior of the vial; it must be indistinguishable from ambient room temperature before the seal is broken.

  • Engineering Control Check: Turn on the chemical fume hood.

    • Validation Step: Verify the digital flow monitor reads between 80-100 feet per minute (fpm). Do not proceed if the alarm sounds or flow is inadequate.

  • Static Mitigation: Wipe the exterior of the vial and the weighing spatula with an anti-static wipe. Amine powders are prone to static cling, which causes erratic dispersal when transferred.

Phase 2: Weighing and Transfer Protocol
  • Don PPE: Equip standard nitrile gloves, safety goggles, and a flame-retardant lab coat.

  • Inert Atmosphere Handling: Gently flush the headspace of the vial with Argon or Nitrogen before extracting the powder.

  • Transfer: Use a micro-spatula to transfer the required mass onto a pre-creased anti-static weighing paper.

  • Resealing: Immediately flush the source vial with Argon, tightly seal the cap, and wrap the seam with Parafilm before returning it to 2-8°C storage.

Phase 3: Spill Response and Disposal Plan

Causality: Sweeping a dry powder spill generates a massive aerosol cloud, maximizing inhalation risk (H335).

  • Containment: If a spill occurs, immediately halt operations and ensure the fume hood sash is lowered to the working height.

  • Wet-Wipe Method: Do NOT dry sweep. Dampen a disposable absorbent pad with a compatible solvent (e.g., water or ethanol) and gently place it over the spilled powder to suppress aerosolization.

  • Collection: Wipe inward from the edges of the spill to the center to prevent spreading.

  • Disposal: Place the contaminated pads into a designated solid hazardous waste container labeled "Toxic/Irritant Solid Waste - Contains Amine Hydrochlorides."

  • Decontamination: Wash the affected surface with copious amounts of water, followed by a 70% ethanol wipe down.

Process Visualization

Below is the logical workflow for handling and mitigating risks associated with this compound.

G Start 1. Pre-Op: Temp Equilibration & Flow Rate Verification PPE 2. Don Quantitative PPE (Nitrile, Goggles, N95) Start->PPE Weigh 3. Weigh Powder (Argon Purge / Anti-Static) PPE->Weigh Spill Spill Detected? Weigh->Spill Clean Wet-Wipe Decontamination (Do Not Dry Sweep) Spill->Clean Yes Proceed Execute Chemical Assay Spill->Proceed No Dispose Hazardous Waste Disposal (Solid Amine Salts) Clean->Dispose Proceed->Dispose

Operational workflow for 4-Azaspiro[2.4]heptane hydrochloride handling and spill mitigation.

References

  • Title: 4-Azaspiro[2.4]heptane hydrochloride | C6H12ClN | CID 72196177 - Safety and Hazards Source: PubChem, National Center for Biotechnology Information URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Reactant of Route 1
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